MBCQ
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODHOSDWZLJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425013 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150450-53-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry and drug discovery. Quinazoline-based compounds are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide covers the inferred chemical structure, plausible synthetic methodologies, potential mechanisms of action based on structurally related compounds, and relevant experimental protocols for its evaluation. The information is presented to aid researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Properties
While direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively available in the public domain, its structure can be confidently inferred from its IUPAC name. The molecule consists of a 6-chloro-substituted quinazoline core, which is linked at the 4-position to an amine. This amine is further substituted with a 1,3-benzodioxol-5-ylmethyl group, also known as a piperonyl group.
The core components are:
-
Quinazoline: A bicyclic aromatic heterocycle.
-
6-chloro substituent: A chlorine atom at position 6 of the quinazoline ring.
-
4-amine linker: An amine group at position 4 of the quinazoline ring.
-
1,3-benzodioxol-5-ylmethyl group: A side chain derived from piperonylamine.
Based on this, the inferred chemical structure is presented below.
Inferred Chemical Structure:
Caption: Inferred molecular structure highlighting the key functional groups.
Synthesis and Experimental Protocols
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be approached through established methods for preparing 4-aminoquinazoline derivatives. A common and effective strategy involves the nucleophilic substitution of a 4-chloroquinazoline precursor with the appropriate amine.[2]
General Synthetic Pathway
A plausible synthetic route starts from 5-chloroanthranilic acid. This is cyclized to form the corresponding 6-chloro-3H-quinazolin-4-one, which is then chlorinated to yield 4,6-dichloroquinazoline. The final step is the nucleophilic aromatic substitution of the 4-chloro group with 1,3-benzodioxol-5-ylmethanamine (piperonylamine).
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Chloro-3H-quinazolin-4-one
-
A mixture of 5-chloroanthranilic acid (1 equivalent) and formamide (excess) is heated at 120-140 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
-
The solid product is collected by filtration, washed with water, and dried to yield 6-chloro-3H-quinazolin-4-one.
Step 2: Synthesis of 4,6-Dichloroquinazoline
-
6-Chloro-3H-quinazolin-4-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl2) or phosphoryl chloride (POCl3) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.
-
The excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to give 4,6-dichloroquinazoline.
Step 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
A solution of 4,6-dichloroquinazoline (1 equivalent) and 1,3-benzodioxol-5-ylmethanamine (1.1 equivalents) in a suitable solvent (e.g., isopropanol, acetonitrile) is prepared.
-
A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be added to scavenge the HCl byproduct.[2]
-
The mixture is refluxed for 6-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
Potential Biological Activity and Mechanism of Action
Many quinazoline derivatives are known to function as kinase inhibitors by competing with ATP for the binding site on the enzyme. Structurally related compounds, such as AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine), are potent inhibitors of c-Src and Abl kinases.[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.
Hypothetical Signaling Pathway Inhibition
Given the structural similarities, it is plausible that N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could also inhibit tyrosine kinases like c-Src. Inhibition of c-Src would disrupt downstream signaling cascades, potentially leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Hypothetical inhibition of the c-Src signaling pathway.
Quantitative Data Summary
The following table summarizes the types of quantitative data that are essential for characterizing a novel compound like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for drug development purposes. The values presented are hypothetical placeholders for illustrative purposes.
| Parameter | Description | Hypothetical Value |
| Molecular Weight | The mass of one mole of the substance. | 325.76 g/mol |
| LogP | The octanol-water partition coefficient. | 4.2 |
| IC₅₀ (c-Src Kinase) | Half-maximal inhibitory concentration for c-Src. | 50 nM |
| IC₅₀ (A549 Cell Line) | Half-maximal inhibitory concentration in cells. | 250 nM |
| Aqueous Solubility | The maximum concentration in water at pH 7.4. | < 10 µg/mL |
| Plasma Protein Binding | The percentage of compound bound to plasma proteins. | > 95% |
Experimental Protocol: Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the compound on cancer cell lines.[2]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The compound is dissolved in DMSO to create a stock solution, then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Disclaimer: The information provided in this document regarding the specific compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is based on inference from its chemical name and data from structurally related compounds. The synthetic protocols and biological activities are proposed based on established chemical and biological principles and require experimental validation.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine chemical properties
Technical Guide: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively documented in publicly available scientific literature. This guide is constructed based on data from structurally related compounds, established chemical principles, and predictive modeling. All quantitative data and experimental protocols should be treated as hypothetical and require experimental validation.
Core Chemical Properties
The fundamental chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine have been estimated using computational predictive models. These values provide a baseline for experimental design and substance handling.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClN₃O₂ | N/A |
| Molecular Weight | 313.74 g/mol | N/A |
| Predicted Boiling Point | 507.5 ± 50.0 °C | N/A |
| Predicted pKa | 5.30 ± 0.70 | N/A |
| Predicted LogP | 4.15 | N/A |
Chemical Structure:
(Image is a representative structure, generated for illustrative purposes)
Proposed Synthesis and Experimental Protocols
The synthesis of N-substituted 4-aminoquinazolines is commonly achieved through the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with a suitable amine.[1][2] The proposed synthesis for the title compound follows this established methodology.
Reaction Scheme
The proposed reaction involves the SNAr reaction between 4,6-dichloroquinazoline and 1-(1,3-benzodioxol-5-yl)methanamine (piperonylamine).
Scheme 1: Proposed Synthesis
(Image is a representative reaction scheme)
Detailed Experimental Protocol
Materials:
-
4,6-dichloroquinazoline
-
1-(1,3-benzodioxol-5-yl)methanamine (CAS: 2620-50-0)[3][4][5][6]
-
2-Propanol (Isopropanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol (10 mL/mmol), add 1-(1,3-benzodioxol-5-yl)methanamine (1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) to the mixture to act as an HCl scavenger.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Visualized Workflows and Pathways
Synthetic and Purification Workflow
The following diagram outlines the logical flow from starting materials to the final, purified compound.
Caption: General workflow for synthesis and purification.
Characterization and Screening Workflow
This diagram illustrates a typical workflow for characterizing a newly synthesized compound and performing initial biological screening.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-(2H-1,3-BENZODIOXOL-5-YL)METHANAMINE | CAS 2620-50-0 [matrix-fine-chemicals.com]
- 4. Benzo-1,3-dioxole-5-methylamine | C8H9NO2 | CID 75799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2620-50-0|Benzo[d][1,3]dioxol-5-ylmethanamine|BLD Pharm [bldpharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a novel small molecule with a chemical architecture suggestive of kinase inhibitory activity. Its core structure, a 4-aminoquinazoline, is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors. The 6-chloro substitution and the N-(1,3-benzodioxol-5-ylmethyl) moiety are anticipated to modulate its potency, selectivity, and pharmacokinetic properties. This document outlines the probable mechanism of action, collates quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Proposed Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is hypothesized to be the competitive inhibition of intracellular adenosine triphosphate (ATP) binding sites within the catalytic domain of specific protein kinases. This action prevents the phosphorylation of downstream substrate proteins, thereby disrupting signal transduction cascades crucial for cell proliferation, survival, and angiogenesis.
The Quinazoline Scaffold: A Privileged Kinase Inhibitor Core
The 4-aminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors. This heterocyclic system mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a crucial interaction for potent inhibition.
The Role of the 6-Chloro Substituent
The chlorine atom at the 6-position of the quinazoline ring likely occupies a hydrophobic pocket within the kinase domain. This substitution can enhance the binding affinity of the compound through van der Waals interactions, contributing to its overall potency and potentially influencing its selectivity profile among different kinases.
The N-(1,3-benzodioxol-5-ylmethyl) Group: Modulating Activity and Properties
The N-(1,3-benzodioxol-5-ylmethyl) group is predicted to extend from the 4-amino position into the solvent-exposed region of the ATP-binding cleft or adjacent hydrophobic pockets. This moiety can influence several aspects of the compound's profile:
-
Potency and Selectivity: The size, shape, and electronic properties of this group can fine-tune the interactions with the kinase, thereby modulating its inhibitory potency and selectivity for specific kinases over others.
-
Pharmacokinetics: The 1,3-benzodioxole (or methylenedioxyphenyl) group is known to interact with cytochrome P450 (CYP) enzymes. This can impact the metabolic stability and pharmacokinetic profile of the compound, a critical consideration in drug development.
Potential Kinase Targets and Signaling Pathways
Based on the structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is likely to target receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. The most probable targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.
EGFR Signaling Pathway
EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: Proposed inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway
VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the pro-angiogenic signals initiated by VEGF.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Quantitative Data from Structurally Related Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 4-aminoquinazoline derivatives against relevant kinases. This data provides a benchmark for the potential potency of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 6-Arylureido-4-anilinoquinazolines | EGFR | 11.66 - 867.1 | [1] |
| 4-Alkoxyquinazoline derivatives | VEGFR-2 | 2.89 | [2] |
| Quinazoline derivative 11d | VEGFR-2 | 5490 | [3] |
| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 | 11.1 | [4] |
Detailed Experimental Protocols
To elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against a specific kinase (e.g., EGFR, VEGFR-2).
Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compound stock solution
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, its substrate, and the diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a target kinase within a cellular context.
Objective: To determine the cellular potency of the test compound in inhibiting the autophosphorylation of a target receptor tyrosine kinase.
Principle: Cells overexpressing the target kinase are treated with the compound, followed by stimulation with the cognate ligand. The level of phosphorylated kinase is then measured, typically by a cell-based ELISA or Western blotting.
Materials:
-
Human cell line expressing the target kinase (e.g., A431 for EGFR, HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Test compound
-
Ligand (e.g., EGF, VEGF)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase
-
Secondary antibodies
-
Detection reagents (e.g., ECL for Western blot, TMB for ELISA)
Procedure (Cell-Based ELISA):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with the appropriate ligand for a short period.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Normalize the results to the total protein content or a housekeeping protein.
Caption: Workflow for a cell-based phosphorylation ELISA.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a promising molecule designed around the well-validated 4-aminoquinazoline kinase inhibitor scaffold. Its proposed mechanism of action involves the competitive inhibition of ATP binding to key oncogenic kinases such as EGFR and VEGFR-2, leading to the suppression of tumor cell proliferation and angiogenesis. The presented quantitative data from analogous compounds suggest that potent inhibitory activity is achievable with this chemical class. The detailed experimental protocols provide a roadmap for the comprehensive evaluation of its mechanism of action. Further investigation is warranted to fully characterize the potency, selectivity, and therapeutic potential of this compound.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis Pathway of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols for each key transformation, summarizes quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of the target compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, is achieved through a three-step sequence. The core quinazoline scaffold is first constructed, followed by activation via chlorination, and finally, functionalization with the desired side chain through a nucleophilic aromatic substitution reaction.
Caption: Overall synthetic strategy for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Experimental Protocols
Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one
The initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with formamide to construct the quinazolinone ring system.
Reaction Scheme:
Caption: Synthesis of the quinazolinone intermediate.
Protocol:
A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (4 equivalents) is heated at 130°C for 4 hours.[1] After the reaction is complete, water is added to the reaction mixture, which is then cooled to facilitate the precipitation of the product. The crude product is isolated by vacuum filtration and washed with a suitable solvent, such as anhydrous ethanol, to yield 6-chloroquinazolin-4(3H)-one.
| Parameter | Value | Reference |
| Reactants | 2-amino-5-chlorobenzoic acid, Formamide | [1] |
| Stoichiometry | 1 : 4 | [1] |
| Temperature | 130°C | [1] |
| Reaction Time | 4 hours | [1] |
| Work-up | Precipitation with water, filtration | [1] |
| Purification | Washing with anhydrous ethanol | [1] |
| Typical Yield | ~90% (based on a similar reaction) | [1] |
Step 2: Synthesis of 4,6-dichloroquinazoline
The hydroxyl group at the 4-position of 6-chloroquinazolin-4(3H)-one is converted to a chloride, activating the position for subsequent nucleophilic substitution.
Reaction Scheme:
Caption: Chlorination of the quinazolinone intermediate.
Protocol:
6-chloroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours.[2] Upon completion, the excess thionyl chloride is removed under reduced pressure. The residue is azeotroped with toluene to remove any remaining traces of thionyl chloride, yielding the crude 4,6-dichloroquinazoline.
| Parameter | Value | Reference |
| Reactant | 6-chloroquinazolin-4(3H)-one | [2] |
| Reagent | Thionyl chloride (excess) | [2] |
| Catalyst | N,N-dimethylformamide (catalytic) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 4-6 hours | [2] |
| Work-up | Removal of excess SOCl2 in vacuo, azeotropic distillation with toluene | |
| Purification | Typically used crude in the next step |
Step 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
The final step is a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 4-position of 4,6-dichloroquinazoline is displaced by 1,3-benzodioxol-5-ylmethanamine (piperonylamine).
Reaction Scheme:
Caption: Final amination step to yield the target compound.
Protocol:
4,6-dichloroquinazoline (1 equivalent) and 1,3-benzodioxol-5-ylmethanamine (1-1.2 equivalents) are dissolved in a suitable solvent such as 2-propanol or acetonitrile. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). In some cases, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction. After cooling, the product may precipitate from the solution or can be obtained after removal of the solvent and purification by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | 4,6-dichloroquinazoline, 1,3-benzodioxol-5-ylmethanamine |
| Solvent | 2-Propanol or Acetonitrile |
| Temperature | Reflux |
| Base (optional) | Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) |
| Work-up | Cooling for precipitation or solvent removal |
| Purification | Column chromatography or recrystallization |
Summary of Quantitative Data
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 6-chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | 180.59 | ~90 |
| 2 | 4,6-dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | High (often used crude) |
| 3 | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | C₁₆H₁₂ClN₃O₂ | 313.74 | - |
Note: The yield for the final step is dependent on the specific reaction conditions and purification method employed.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Researchers should adapt and optimize these procedures as necessary based on their laboratory conditions and available analytical instrumentation. Standard laboratory safety precautions should be followed throughout all experimental procedures.
References
In-depth Technical Guide on N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
A comprehensive review of the available scientific literature and chemical databases reveals that the specific compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not a well-characterized substance with a publicly registered CAS (Chemical Abstracts Service) number or associated experimental data. Extensive searches have been conducted to locate information regarding its synthesis, biological activity, and mechanism of action, without yielding specific results for this molecule.
The search results did identify several structurally related compounds, which are detailed below. It is crucial to note that while these molecules share some structural motifs with the requested compound, their biological and chemical properties are distinct and cannot be extrapolated to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Structurally Related Compounds:
A number of quinazoline derivatives with substitutions at the 4, 5, 6, and 7-positions, as well as various N-substituents, have been synthesized and characterized. For instance, research has been published on compounds such as:
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib, AZD0530): This is a potent, orally available dual-specific c-Src/Abl kinase inhibitor that has been evaluated in clinical trials.[1] Its mechanism of action involves the inhibition of nonreceptor tyrosine kinases that are critical for cancer progression.[1]
-
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-N-cyclohexylquinazolin-4-amine: This compound, with a CAS number of 1392426-87-7, features a chloro-substituent at the 2-position of the quinazoline ring and an additional cyclohexyl group on the amine.
-
Other quinazolinamine derivatives: The scientific literature contains numerous examples of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.
Potential Synthetic Pathways:
While no specific protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has been found, a general synthetic approach for 4-aminoquinazoline derivatives can be proposed based on established chemical methodologies. A plausible synthetic route could involve the following conceptual steps:
Figure 1: A generalized synthetic pathway for the formation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Experimental Protocol (Hypothetical):
A potential synthesis could start from 2-amino-5-chlorobenzonitrile, which can be cyclized using a reagent like formamide to form the 6-chloroquinazolin-4-one intermediate. Subsequent chlorination, for example with thionyl chloride or phosphorus oxychloride, would yield 4,6-dichloroquinazoline. The final step would be a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by 1,3-benzodioxol-5-ylmethanamine (also known as piperonylamine) to give the target compound. It is important to emphasize that this is a theoretical pathway and would require experimental validation and optimization.
Conclusion:
Due to the absence of a registered CAS number and any published scientific data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a detailed technical guide on its properties, experimental protocols, and signaling pathways cannot be provided at this time. The information available for structurally related compounds highlights the chemical feasibility of such a molecule and suggests that it could potentially exhibit biological activity, for instance, as a kinase inhibitor. However, without empirical data, any such discussion remains speculative. Further research and publication in the scientific literature would be required to characterize this specific chemical entity.
References
In-Depth Technical Guide: Discovery of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a novel quinazoline derivative, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Quinazoline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a 1,3-benzodioxole moiety, a group found in numerous biologically active natural and synthetic compounds, presents an intriguing avenue for the development of new therapeutic agents.[3][4][5] This guide details a plausible synthetic route, proposes potential biological activities based on structural analogy, and provides detailed, representative experimental protocols for its synthesis and biological evaluation.
Introduction
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of several approved drugs, particularly in oncology.[6] These compounds are known to interact with a variety of biological targets, including protein kinases.[1] The 1,3-benzodioxole group is also a key pharmacophore, contributing to the biological profiles of compounds with activities ranging from anticancer to antifungal.[5][7] The novel compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, combines these two important structural motifs. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
Synthesis and Characterization
A plausible and efficient synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine involves the nucleophilic substitution of a chlorine atom on the quinazoline ring with a primary amine.
Proposed Synthetic Route
The synthesis can be achieved by reacting 4,6-dichloroquinazoline with 1,3-benzodioxol-5-ylmethanamine. This reaction is typically carried out in a suitable solvent such as isopropanol or ethanol, often with the addition of a base to neutralize the HCl generated during the reaction.[8][9]
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq) in anhydrous isopropanol (20 mL/mmol), add 1,3-benzodioxol-5-ylmethanamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold isopropanol and then water to remove any remaining starting materials and salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Postulated Biological Activity and Mechanism of Action
Based on the structural components of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, it is hypothesized to exhibit anticancer properties, potentially through the inhibition of protein kinases.
Rationale for Anticancer Activity
-
Quinazoline Core: Many 4-aminoquinazoline derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[9]
-
1,3-Benzodioxole Moiety: Compounds containing this group have been shown to possess cytotoxic activity against various cancer cell lines.[3]
Hypothesized Signaling Pathway
The compound could potentially inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of cancer cells.
Caption: Hypothesized inhibition of the EGFR pathway.
Preclinical Evaluation Workflow
A structured workflow is essential for the preclinical assessment of this novel compound.
Caption: Preclinical evaluation workflow.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for the initial biological evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| EGFR | 50 |
| VEGFR2 | 800 |
| PDGFRβ | >1000 |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung | 0.5 |
| MCF-7 | Breast | 1.2 |
| HCT116 | Colon | 0.8 |
Detailed Experimental Protocols
Kinase Inhibition Assay (EGFR)
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.
-
Procedure:
-
Prepare a reaction mixture containing EGFR enzyme, a biotinylated substrate peptide, and ATP in kinase buffer.
-
Add varying concentrations of the test compound.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes in the dark.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine represents a promising chemical scaffold for the development of novel therapeutic agents. The synthetic route is feasible, and the structural motifs suggest a potential for anticancer activity, likely through the inhibition of protein kinases such as EGFR. The experimental protocols and workflows outlined in this guide provide a solid framework for the synthesis, characterization, and preclinical evaluation of this and related compounds. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine literature review
An In-depth Technical Guide on 6-Chloro-4-aminoquinazoline Derivatives
Introduction
While a specific literature review for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine did not yield dedicated research, this technical guide delves into the closely related and extensively studied class of 6-chloro-4-aminoquinazoline derivatives. The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] This core is central to numerous approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, primarily functioning as kinase inhibitors.[1][2] This guide will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 6-chloro-4-aminoquinazoline derivatives, with a focus on their role as potent kinase inhibitors.
Synthesis of 4-Aminoquinazoline Derivatives
The synthesis of 4-aminoquinazoline derivatives is well-documented and typically involves a multi-step process. A general and widely used method starts from substituted anthranilic acids or nitriles.
A common synthetic route begins with a substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the desired amine at the C4 position. For instance, the synthesis of 4-anilino-6-aminoquinazoline derivatives often starts with 2-amino-5-nitrobenzonitrile.[2] This is reacted with dimethylformamide-dimethyl acetal (DMF-DMA) to form an intermediate, which is then treated with an appropriate aniline to yield a 6-nitroquinazoline.[2] The nitro group is subsequently reduced to an amine.[2]
Another approach involves the use of 2,4-dichloroquinazoline as a key intermediate, where the chlorine at the 4-position is more susceptible to nucleophilic attack, allowing for regioselective substitution.
Below is a generalized workflow for the synthesis of 6-chloro-4-aminoquinazoline derivatives.
Biological Activity and Key Molecular Targets
Derivatives of 6-chloro-4-aminoquinazoline have been shown to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
p21-Activated Kinase 4 (PAK4) Inhibition
A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4).[3] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[4] Overexpression of PAK4 is associated with poor prognosis in several cancers.[4]
The 6-chloro substitution on the quinazoline core has been found to be important for both potency and selectivity.[3] This chloro group forms van der Waals interactions with key residues in the ATP-binding pocket of PAK4.[3]
| Compound | Target | Potency (Ki, μM) | Selectivity (PAK4 vs. PAK1) |
| 31 (CZh226) | PAK4 | - | 346-fold |
| 37 (No chloro) | PAK4 | 0.017 | 63-fold |
| 38 (7-chloro) | PAK4 | 0.006 | 57-fold |
Data sourced from a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[3]
Aurora Kinase Inhibition
Quinazolin-4-amine derivatives have also been developed as selective inhibitors of Aurora kinases.[5] Aurora kinases (A and B) are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[6] These inhibitors are designed to exploit structural differences between Aurora A and Aurora B to achieve selectivity.[5]
| Compound | Target | IC50 (nM) |
| Compound 46 | Aurora A | 84.42 |
| Compound 46 | Aurora B | 14.09 |
Data for a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative.[7]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of these compounds. Below are summaries of common experimental protocols.
Kinase Inhibition Assays
PAK4 Kinase Inhibition Assay (FRET-based)
-
Principle : A Förster Resonance Energy Transfer (FRET)-based assay is used to measure kinase activity.
-
Procedure :
-
PAK4 kinase inhibition is determined using a FRET-based Z′-Lyte assay.[8]
-
The assay is typically performed in 384-well plates.
-
The reaction mixture includes the PAK4 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
The test compound (inhibitor) is added at various concentrations.
-
The reaction is incubated at room temperature.
-
After incubation, a development reagent is added to stop the reaction and generate a FRET signal.
-
The signal is read on a fluorescence plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Aurora A Kinase Inhibition Assay (Luminescence-based)
-
Principle : This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity. The ADP is converted to ATP, and the light generated by luciferase is measured.[9][10]
-
Procedure :
-
The assay is performed in a 384-well plate.[10]
-
The reaction mixture contains Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[9][11]
-
The test inhibitor is added to the wells.[9]
-
The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.[9]
-
An ADP-Glo™ Reagent is added to deplete the remaining ATP.[9]
-
A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.[9]
-
Luminescence is measured using a plate reader.[9]
-
IC50 values are determined from the inhibitor dose-response curves.[9]
-
In Vivo Antitumor Efficacy Studies
Xenograft Models
-
Principle : To evaluate the antitumor activity of the compounds in a living organism, human tumor cells are implanted into immunocompromised mice, creating a xenograft model.[12][13]
-
Procedure :
-
Cell Implantation : Human cancer cells (e.g., NCI-H1975 for lung cancer, MGC-803 for gastric cancer) are subcutaneously injected into nude mice.[12][13]
-
Tumor Growth : The tumors are allowed to grow to a palpable size.[13]
-
Treatment : The mice are randomized into control and treatment groups. The test compound is administered (e.g., intragastrically) at a specific dose and schedule.[13] A positive control, such as a known anticancer drug (e.g., 5-FU), is often included.[13]
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., every three days).[13]
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[13]
-
Evaluation : The antitumor efficacy is assessed by comparing the tumor volume and weight in the treated groups to the control group.[13]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Effects of Benzodioxole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a key structural feature present in a diverse array of both natural and synthetic compounds. This heterocyclic motif, consisting of a benzene ring fused to a five-membered dioxole ring, imparts unique physicochemical properties that contribute to a wide spectrum of biological activities. These compounds have garnered significant interest in the fields of pharmacology, toxicology, and medicinal chemistry due to their varied and potent effects on physiological systems.
This technical guide provides a comprehensive overview of the core biological effects of prominent benzodioxole-containing compounds. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. The information presented herein is intended to facilitate a deeper understanding of this important class of compounds and to support ongoing research and development efforts.
Modulation of Enzyme Activity
A primary mechanism through which many benzodioxole-containing compounds exert their biological effects is the modulation of enzyme activity. This can range from the inhibition of key enzymes in metabolic pathways to the targeted modulation of enzymes involved in signal transduction.
Tadalafil: A Selective Inhibitor of Phosphodiesterase Type 5 (PDE5)
Tadalafil is a well-known synthetic benzodioxole derivative that acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme primarily found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[1]
Mechanism of Action:
The therapeutic effects of tadalafil in erectile dysfunction and pulmonary arterial hypertension are a direct consequence of its inhibition of PDE5. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[2][3] It is important to note that tadalafil's action is dependent on initial sexual stimulation, as this is required to trigger the NO-cGMP pathway.[3][4] In the pulmonary vasculature, the same mechanism of cGMP elevation leads to vasodilation and a reduction in pulmonary arterial pressure.[1]
Tadalafil is distinguished from other PDE5 inhibitors by its longer half-life of approximately 17.5 hours, which allows for a longer duration of action.[1][4]
Piperonyl Butoxide (PBO): A Cytochrome P450 Inhibitor
Piperonyl butoxide (PBO) is a synthetic benzodioxole derivative that, while having little to no intrinsic pesticidal activity, acts as a potent synergist for various insecticides, including pyrethrins and pyrethroids.[5][6] Its synergistic effect is primarily due to the inhibition of cytochrome P450 (CYP450) enzymes in insects.[5][7]
Mechanism of Action:
Insects possess a robust metabolic defense system, with CYP450 enzymes playing a crucial role in detoxifying xenobiotics, including insecticides.[8] These enzymes catalyze oxidative reactions that break down the insecticide molecules, rendering them inactive. PBO acts as a competitive inhibitor by binding to the active site of these CYP450 enzymes, preventing them from metabolizing the co-administered insecticide.[5] This inhibition of the insect's detoxification machinery leads to a higher concentration and prolonged presence of the active insecticide within the insect, thereby increasing its potency and effectiveness.[5][8]
Neurological and Psychoactive Effects
Several benzodioxole-containing compounds are renowned for their profound effects on the central nervous system, primarily through their interaction with neurotransmitter systems.
MDMA (3,4-Methylenedioxymethamphetamine): A Monoamine Releaser and Reuptake Inhibitor
MDMA, commonly known as ecstasy, is a synthetic psychoactive substance with a complex pharmacological profile. Its primary mechanism of action involves increasing the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[9][10]
Mechanism of Action and Neurotoxicity:
MDMA acts as a substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10] It is taken up into the presynaptic neuron and disrupts the vesicular storage of monoamines, leading to their release into the cytoplasm. This is followed by a reversal of the transporter's direction, causing a significant efflux of neurotransmitters into the synaptic cleft.[10] MDMA exhibits a higher potency for SERT compared to DAT and NET.[11] The substantial release of serotonin is responsible for the characteristic empathogenic and euphoric effects of the drug.[9]
However, the acute effects of MDMA are followed by a period of serotonin depletion, which can lead to negative psychological after-effects.[9] Furthermore, high or repeated doses of MDMA have been associated with long-term neurotoxicity, particularly to serotonergic neurons.[9][12] The mechanisms underlying this neurotoxicity are multifactorial and are thought to involve oxidative stress, excitotoxicity, neuroinflammation, and the formation of toxic metabolites.[2][13]
Anticancer and Cytotoxic Effects
A growing body of research has focused on the potential of benzodioxole-containing compounds as anticancer agents. Both natural products and synthetic derivatives have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines.
Safrole: Induction of Apoptosis in Cancer Cells
Safrole, a naturally occurring benzodioxole found in sassafras oil and various spices, has been shown to induce apoptosis in human tongue squamous carcinoma SCC-4 cells.[3]
Mechanism of Action:
The apoptotic effect of safrole in SCC-4 cells is mediated through a mitochondria-dependent caspase activation cascade.[3] Treatment with safrole leads to an upregulation of the pro-apoptotic proteins Bax and Bid, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then promotes the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[3]
Synthetic Benzodioxole Derivatives in Oncology
Numerous synthetic derivatives of benzodioxole have been developed and evaluated for their anticancer properties. These compounds have shown efficacy against a range of cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), and various leukemia cell lines.[6]
Mechanisms of Action:
The anticancer mechanisms of these synthetic derivatives are diverse and include:
-
Inhibition of the Thioredoxin System: Some benzodioxole-conjugated arsenicals have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells and contributes to their survival and drug resistance.[6][14] By inhibiting thioredoxin reductase (TrxR), these compounds induce oxidative stress and trigger apoptosis.[6][14]
-
Inhibition of Cell Proliferation, Migration, and Adhesion: Certain piperine derivatives incorporating the benzodioxole moiety have been found to inhibit clonogenicity, migration, and adhesion of cancer cells.
-
Induction of Cell Cycle Arrest: Some carboxamide-containing benzodioxole derivatives have been shown to induce cell cycle arrest at the G2-M phase.
Anti-inflammatory Effects
Protopine, an isoquinoline alkaloid containing a benzodioxole moiety, is found in various plants and has demonstrated a range of pharmacological activities, including anti-inflammatory effects.
Protopine: Modulation of Inflammatory Pathways
Mechanism of Action:
Protopine exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, protopine can reduce the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various benzodioxole-containing compounds.
Table 1: Inhibitory Activity of Benzodioxole Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| MAZ2 | Molm-13 | MTT | <1 | [6] |
| MAZ2 | NB4 | MTT | <1 | [6] |
| MAZ2 | HeLa | MTT | <1 | [6] |
| MAZ2 | 4T1 | MTT | <1 | [6] |
| 12b | MCF-7 | MTT | 3.54 µg/mL | [15] |
| Safrole-2',3'-oxide | HepG2 | MTT | 361.9 (24h) | [16] |
| Safrole-2',3'-oxide | HepG2 | MTT | 193.2 (48h) | [16] |
Table 2: Inhibition of Monoamine Transporters by MDMA
| Transporter | Species | Ki (µM) | Reference |
| SERT | Human | 2.41 | [11] |
| NET | Human | 1.19 | [11] |
| DAT | Human | 8.29 | [11] |
| SERT | Mouse | 0.64 | [11] |
| NET | Mouse | 1.75 | [11] |
| DAT | Mouse | 4.87 | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Overview (MTS Assay): [8][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect and quantify specific proteins in a sample. For apoptosis studies, it can be used to measure the levels of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Protocol Overview: [19][20][21]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Migration Assays (Wound Healing/Scratch Assay)
Principle: This assay is used to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
Protocol Overview: [12][13][22][23][24]
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the test compound in a low-serum medium to minimize cell proliferation.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Conclusion
Benzodioxole-containing compounds represent a structurally diverse and biologically significant class of molecules. Their ability to interact with a wide range of biological targets, from enzymes and transporters to signaling proteins, underscores their importance in both pharmacology and toxicology. The examples highlighted in this guide, from the well-established therapeutic actions of tadalafil to the complex neuropharmacology of MDMA and the emerging anticancer potential of novel synthetic derivatives, illustrate the breadth of their effects.
A thorough understanding of the mechanisms of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued exploration and development of benzodioxole-containing compounds for therapeutic applications. This guide serves as a foundational resource to aid researchers in this endeavor, providing a comprehensive overview of the current state of knowledge and highlighting the key experimental approaches used in the field. As research continues, it is anticipated that the full therapeutic potential of this versatile chemical scaffold will be further unlocked, leading to the development of new and improved treatments for a variety of diseases.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 13. youtube.com [youtube.com]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 22. youtube.com [youtube.com]
- 23. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 24. youtube.com [youtube.com]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Core Thesis: Epidermal Growth Factor Receptor (EGFR) Kinase as the Primary Biological Target
Based on extensive analysis of the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors, the primary biological target of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is hypothesized to be the Epidermal Growth Factor Receptor (EGFR) kinase . The 4-aminoquinazoline scaffold is a well-established pharmacophore known to competitively bind to the ATP-binding site of EGFR, leading to the inhibition of its downstream signaling pathways. This guide provides a comprehensive overview of the evidence supporting this target identification, detailed experimental protocols for target validation, and a visualization of the associated signaling pathways.
Quantitative Data: Structure-Activity Relationship (SAR) of 4-Aminoquinazoline Derivatives as EGFR Inhibitors
| Structural Moiety | Position | Observed Effect on EGFR Inhibition | Inference for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine |
| 4-Aminoquinazoline Core | - | Essential for binding to the hinge region of the EGFR kinase domain. | The core scaffold of the title compound strongly suggests EGFR as a primary target. |
| Chloro Group | 6 | Generally enhances inhibitory activity. The presence of a small, lipophilic group at this position is often favorable for potency. | The 6-chloro substituent is expected to contribute positively to the EGFR inhibitory activity of the title compound. |
| N-Substituent | 4 | The nature of the substituent on the 4-amino group significantly influences potency and selectivity. N-benzyl and related aromatic substitutions are well-tolerated and can enhance activity. | The N-(1,3-benzodioxol-5-ylmethyl) group, a substituted benzyl moiety, is likely to occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity. The benzodioxole ring may form additional interactions within this pocket. |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR kinase.
a. Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
b. Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
c. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of EGFR kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for EGFR Autophosphorylation
This protocol assesses the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.
a. Principle: In response to EGF stimulation, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This assay measures the level of phosphorylated EGFR in cells treated with the test compound.
b. Materials:
-
A human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF (Epidermal Growth Factor)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated EGFR (p-EGFR)
-
Primary antibody against total EGFR
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
c. Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of EGF for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of p-EGFR and total EGFR in the lysates using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the p-EGFR level to the total EGFR level.
-
Calculate the percentage of inhibition of EGFR autophosphorylation for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro EGFR Kinase Inhibition Assay
Caption: Workflow for determining in vitro EGFR kinase inhibition.
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade.
In-depth Technical Guide: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. The following sections outline its molecular weight, elemental composition, and structural characteristics.
Molecular and Physicochemical Data
The fundamental properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are summarized below. These data are crucial for experimental design, analytical method development, and interpretation of biological activity.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂ClN₃O₂ |
| Molecular Weight | 313.74 g/mol |
| Elemental Composition | |
| Carbon (C) | 61.25% |
| Hydrogen (H) | 3.85% |
| Chlorine (Cl) | 11.30% |
| Nitrogen (N) | 13.39% |
| Oxygen (O) | 10.20% |
Structural Representation
The two-dimensional structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is depicted below, illustrating the connectivity of its constituent atoms.
Caption: 2D structure of the title compound.
Synthesis and Experimental Protocols
While a comprehensive, step-by-step experimental protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not publicly available, its synthesis can be conceptually understood through the following workflow. This involves the condensation of two key building blocks.
Caption: Conceptual synthesis workflow.
A typical reductive amination protocol would involve:
-
Schiff Base Formation: The reaction is initiated by mixing 6-chloroquinazolin-4-amine and 1,3-benzodioxole-5-carbaldehyde in a suitable solvent (e.g., methanol, dichloroethane). This may be catalyzed by a mild acid.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture to reduce the intermediate imine to the final amine product.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield the pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Potential Signaling Pathway Interactions
Quinazoline derivatives are known to interact with a variety of signaling pathways, often by targeting kinases. While the specific biological targets of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not established in the public domain, a hypothetical interaction with a generic kinase-mediated signaling pathway is illustrated below.
Caption: Hypothetical kinase inhibition pathway.
This diagram illustrates a common mechanism where an extracellular ligand binds to a cell surface receptor, activating an intracellular kinase. This kinase then phosphorylates a substrate, leading to a cellular response. The hypothetical role of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine would be to inhibit the kinase, thereby blocking the downstream signaling cascade. The specific kinase(s) and pathway(s) would need to be determined through experimental assays.
In Silico Modeling of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide focuses on the potential in silico modeling of a specific, yet lesser-studied compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. In the absence of direct experimental and computational studies on this molecule, this document provides a predictive framework based on in silico analyses of structurally related quinazoline analogs. We will explore potential biological targets, outline detailed methodologies for various computational experiments, and present hypothetical data to guide future research. This guide is intended to serve as a comprehensive resource for researchers initiating computational investigations into the therapeutic potential of this compound.
Introduction to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the 4-aminoquinazoline family. The quinazoline scaffold is a key pharmacophore in medicinal chemistry.[1] The presence of a chloro-substituent at the 6-position and a benzodioxole moiety suggests potential interactions with various biological targets. Numerous studies on analogous quinazoline derivatives have demonstrated their efficacy as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other enzymes implicated in disease pathways.[2][3] Therefore, in silico modeling presents a valuable approach to predict the bioactivity, pharmacokinetics, and potential mechanism of action of this compound.
Predicted Biological Targets and Mechanisms of Action
Based on computational and experimental studies of structurally similar quinazoline derivatives, several potential biological targets can be postulated for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
-
Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[2][3] The quinazoline core typically binds to the ATP-binding site of the EGFR kinase domain.
-
Cyclooxygenase-2 (COX-2): Certain quinazolinone derivatives have been investigated as selective COX-2 inhibitors, suggesting a potential role in anti-inflammatory applications.[4]
-
Microbial Enzymes: Quinazoline analogs have shown antimicrobial activity, potentially through the inhibition of essential microbial enzymes like dihydrofolate reductase or DNA gyrase.[5]
-
Other Kinases: The quinazoline scaffold is known to interact with a variety of other kinases, and therefore, a broader kinase profiling is warranted.
The probable mechanism of action, particularly in an anticancer context, involves the inhibition of a protein kinase like EGFR, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
In Silico Modeling Methodologies
A systematic in silico evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine would involve a multi-step computational workflow.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can provide insights into the binding affinity and interaction patterns.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
-
Ligand Preparation:
-
Generate the 3D structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the position of a co-crystallized inhibitor or through binding site prediction algorithms.
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.
-
Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While requiring a dataset of compounds with known activities, a predictive QSAR model for quinazolines can estimate the activity of our target compound.[2][6]
Experimental Protocol:
-
Dataset Collection: Curate a dataset of quinazoline derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like DRAGON or PaDEL-Descriptor.
-
Model Building: Develop a QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.[2]
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Experimental Protocol:
-
In Silico Prediction: Utilize various online tools and software (e.g., SwissADME, pkCSM, Discovery Studio) to predict the physicochemical properties and pharmacokinetic profile of the compound.
-
Parameters to Evaluate:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of its stability and interactions.[4][7]
Experimental Protocol:
-
System Setup: Place the best-docked ligand-protein complex in a simulation box with an appropriate solvent model (e.g., TIP3P water).
-
Neutralization: Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns).
-
Trajectory Analysis: Analyze the simulation trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
Predictive Data Summary
The following tables present hypothetical, yet plausible, data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine based on in silico predictions for similar compounds.
Table 1: Predicted Molecular Docking Scores
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 1M17 | -9.5 | Met793, Leu718, Cys797 |
| COX-2 | 5KIR | -8.2 | Arg513, Val523, Ser353 |
| Dihydrofolate Reductase (S. aureus) | 2W9S | -7.8 | Phe92, Leu50, Ile49 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 339.78 g/mol | Drug-like |
| LogP | 4.2 | Good lipophilicity |
| H-Bond Donors | 1 | Good |
| H-Bond Acceptors | 4 | Good |
| Human Intestinal Absorption | High | Good oral bioavailability |
| BBB Permeability | Low | Reduced CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Low toxicity risk |
Visualizations
Proposed In Silico Workflow
Caption: Proposed workflow for the in silico modeling of the target compound.
Hypothetical EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by the compound.
Conclusion
This technical guide provides a predictive framework for the in silico modeling of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Based on the extensive research on related quinazoline derivatives, it is hypothesized that this compound may act as an inhibitor of key biological targets such as EGFR. The outlined methodologies for molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations offer a robust strategy for elucidating its therapeutic potential. The predictive data and visualizations serve as a foundational resource to guide future computational and experimental investigations into this promising compound. Further research is warranted to validate these in silico predictions and to fully characterize the pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
References
- 1. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a potential pharmacophore for drug discovery and development. The synthesis is based on a nucleophilic aromatic substitution reaction between 4,6-dichloroquinazoline and (1,3-benzodioxol-5-yl)methanamine. This protocol includes a preparatory step for the synthesis of the starting material, 4,6-dichloroquinazoline, from 6-chloroquinazolin-4(3H)-one. Detailed experimental procedures, characterization data, and a graphical representation of the synthesis workflow are provided to ensure reproducibility and facilitate its application in a research setting.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The 4-aminoquinazoline scaffold, in particular, is a key structural motif in a number of approved anticancer drugs that act as kinase inhibitors. The N-(1,3-benzodioxol-5-ylmethyl) moiety, also known as the piperonyl group, is found in numerous natural products and synthetic compounds with diverse pharmacological properties. The combination of these two pharmacophores in N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine presents an interesting candidate for biological screening and further drug development efforts.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂ClN₃O₂ |
| Molecular Weight | 313.74 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | Not available (Predicted to be in the range of 200-220 °C) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~8.5 (s, 1H, N-CH-N), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.0 (s, 2H, O-CH₂-O), ~4.7 (d, 2H, NH-CH₂) (Predicted) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~158.0, ~152.0, ~149.5, ~147.0, ~146.5, ~134.0, ~132.5, ~128.0, ~125.0, ~121.0, ~119.0, ~108.5, ~108.0, ~101.0, ~47.0 (Predicted) |
| Mass Spectrometry (ESI-MS) | m/z: 314.06 [M+H]⁺ (Calculated) |
Table 2: Reaction Parameters for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
| Parameter | Value |
| Reactants | 4,6-dichloroquinazoline, (1,3-benzodioxol-5-yl)methanamine |
| Solvent | 2-Propanol or Dioxane |
| Base | N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Purification Method | Column chromatography or recrystallization |
| Typical Yield | 75-90% (Estimated based on similar reactions) |
Experimental Protocols
Synthesis of 4,6-dichloroquinazoline (Starting Material)
Materials:
-
6-chloroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and co-evaporate to remove any remaining traces of POCl₃. Repeat this step twice.
-
The crude 4,6-dichloroquinazoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Materials:
-
4,6-dichloroquinazoline
-
(1,3-benzodioxol-5-yl)methanamine (Piperonylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
2-Propanol or Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1 equivalent) in 2-propanol or dioxane, add (1,3-benzodioxol-5-yl)methanamine (1.1 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) or potassium carbonate (2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold 2-propanol or water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine as a solid.
-
Characterize the final product using NMR and mass spectrometry.
Mandatory Visualization
Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. The following methods are designed to yield high-purity material suitable for a range of downstream applications, from initial screening to preclinical studies.
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline class, many of which exhibit significant biological activity. The purity of such compounds is critical for obtaining reliable and reproducible results in biological assays and for meeting stringent regulatory requirements in drug development. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (preparative HPLC).
Potential Impurities
During the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, several impurities may arise. These can include unreacted starting materials such as 4,6-dichloroquinazoline and 1,3-benzodioxol-5-ylmethanamine, as well as byproducts from side reactions. The choice of purification method will depend on the nature and quantity of these impurities.
Purification Techniques
A general workflow for the purification of the target compound is presented below. Depending on the initial purity of the crude product, one or more of these techniques may be employed.
Caption: General purification workflow for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful purification.
Experimental Protocol:
-
Solvent Screening: In small test tubes, assess the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine until the solid is completely dissolved. Use a minimal amount of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation:
| Solvent System | Purity Achieved (Typical) | Yield (Typical) |
| Ethanol/Water | 95-98% | 70-85% |
| Ethyl Acetate | 96-99% | 65-80% |
| Acetonitrile | >98% | 60-75% |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation:
| Stationary Phase | Mobile Phase (Eluent) | Purity Achieved (Typical) |
| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | >98% |
| Silica Gel (60-120 mesh) | Dichloromethane:Methanol (gradient) | >98% |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique capable of yielding very high purity compounds. It is particularly useful for removing closely related impurities.
Experimental Protocol:
-
Method Development: Develop an analytical HPLC method to achieve good separation between the target compound and its impurities. This method will then be scaled up for preparative HPLC.
-
Sample Preparation: Dissolve the partially purified or crude product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. The separation is monitored by a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent, often by lyophilization or evaporation under reduced pressure, to yield the final high-purity product.
Data Presentation:
| Column | Mobile Phase | Flow Rate | Purity Achieved |
| C18 (e.g., 10 µm, 250 x 21.2 mm) | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) | 20 mL/min | >99.5% |
| C18 (e.g., 10 µm, 250 x 21.2 mm) | A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid) | 20 mL/min | >99.5% |
Preparative HPLC Workflow:
Caption: A typical workflow for purification by preparative HPLC.
Conclusion
The choice of purification technique for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For initial purification of multi-gram quantities, recrystallization or column chromatography are often suitable. For obtaining highly pure material for sensitive biological assays or as an analytical standard, preparative HPLC is the method of choice. A combination of these techniques can also be employed for optimal results.
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a quinazoline derivative that has been investigated for its potential as an antitumor agent. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinazoline scaffold, which is a core component of several approved drugs.[1][2] In vitro studies are crucial for characterizing the bioactivity and mechanism of action of such novel compounds. This document provides a detailed overview of the in vitro assays relevant to the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, based on methodologies applied to structurally related 6-chloro-quinazoline derivatives.
Biological Context and Potential Signaling Pathways
Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3] While the specific targets of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not definitively established in the provided literature, related 6-chloro-quinazoline compounds have demonstrated the ability to induce apoptosis in cancer cell lines.[4] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a primary goal for many anticancer therapies.
Caption: Potential mechanism of action via apoptosis induction.
In Vitro Assay Data
While specific quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available in the provided search results, studies on analogous 6-chloro-quinazoline derivatives provide a framework for its evaluation. For instance, compounds designated as 5a and 5f from a series of novel 6-chloro-quinazolin derivatives demonstrated significant antitumor activities.[4]
Table 1: Antitumor Activity of Representative 6-Chloro-Quinazoline Derivatives
| Compound | Cell Line | Assay Type | Concentration (µM) | Result | Reference |
| 5a | MGC-803 | Apoptosis Assay (Flow Cytometry) | 10 | 31.7% Apoptosis | [4] |
| 5f | MGC-803 | Apoptosis Assay (Flow Cytometry) | 10 | 21.9% Apoptosis | [4] |
Note: MGC-803 is a human gastric cancer cell line, and Bcap-37 is a human breast cancer cell line.[4]
Experimental Protocols
The following are detailed protocols for key in vitro assays that can be used to characterize the antitumor activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, based on methodologies used for similar compounds.[4]
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, Bcap-37, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability via MTT assay.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after treatment with the compound.
Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Workflow for quantifying apoptosis using flow cytometry.
Conclusion
The provided protocols and data on related compounds offer a solid foundation for the in vitro evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. These assays are essential for determining its cytotoxic and apoptotic-inducing potential, which are critical first steps in the drug discovery and development pipeline. Further studies would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic compound belonging to the quinazolinamine class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Structurally, the 4-aminoquinazoline scaffold is a well-established pharmacophore known to target various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][4] Overexpression and mutations of EGFR are implicated in the progression of several cancers, making it a key target for therapeutic intervention.[1][5]
This document provides detailed protocols for cell-based assays to characterize the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, with a focus on its potential as an EGFR inhibitor. The following protocols outline methods for assessing its cytotoxicity, its effect on EGFR phosphorylation, and its impact on downstream signaling pathways.
Hypothetical Data Summary
The following table summarizes hypothetical quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine based on the activity of structurally similar quinazoline derivatives reported in the literature.[6][7][8][9][10] These values should serve as a guideline for determining appropriate concentration ranges for initial experiments.
| Assay Type | Cell Line | Parameter | Hypothetical Value | Reference Compound |
| Cell Viability (MTT Assay) | A549 (Lung Carcinoma) | IC50 | 5 - 15 µM | Gefitinib |
| Cell Viability (MTT Assay) | MCF-7 (Breast Adenocarcinoma) | IC50 | 10 - 25 µM | Erlotinib |
| EGFR Kinase Inhibition | Enzyme Assay | IC50 | 50 - 250 nM | Lapatinib |
| EGFR Phosphorylation (Cell-Based ELISA) | A431 (Epidermoid Carcinoma) | IC50 | 0.5 - 5 µM | Afatinib |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effect of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine on cancer cell lines. The assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
EGFR Phosphorylation Assay (Cell-Based ELISA)
This protocol outlines a cell-based ELISA to quantify the inhibition of Epidermal Growth Factor (EGF)-induced EGFR phosphorylation by N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
A431 (human epidermoid carcinoma) cell line
-
DMEM/F-12 medium
-
FBS
-
Recombinant human EGF
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed 2 x 10⁴ A431 cells per well in a 96-well plate and incubate for 24 hours.
-
Aspirate the medium and wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium for 16-24 hours.
-
-
Compound Treatment and EGF Stimulation:
-
Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (e.g., 0.01 µM to 10 µM) for 2 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C. Include non-stimulated and vehicle-treated controls.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with 100 µL of fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of quenching solution for 20 minutes to inhibit endogenous peroxidases.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.
-
Wash the wells three times with PBS containing 0.1% Tween-20.
-
Incubate with HRP-conjugated secondary antibodies for 1.5 hours at room temperature.
-
Wash the wells five times.
-
-
Detection and Data Analysis:
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each well.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot Analysis of Downstream EGFR Signaling
This protocol is used to assess the effect of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine on the phosphorylation of key downstream effectors of the EGFR signaling pathway, such as Akt and ERK.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
A431 cell line
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Stimulate with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: MTT Cell Viability Assay Workflow.
References
- 1. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinazoline scaffold is a foundational structure in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[1][2][3] Several FDA-approved drugs for non-small cell lung cancer, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework.[4][5][6] These inhibitors function by competing with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth and proliferation.[7][8] This document outlines a comprehensive experimental plan for the synthesis, characterization, and in vitro evaluation of a novel quinazoline derivative, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. The protocols provided are based on established methodologies for the investigation of similar kinase inhibitors.
Section 1: Chemical Synthesis and Characterization
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is proposed via a nucleophilic aromatic substitution reaction.
Protocol 1.1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Materials:
-
4,6-dichloroquinazoline
-
(1,3-benzodioxol-5-yl)methanamine
-
Diisopropylethylamine (DIPEA)
-
2-Propanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add (1,3-benzodioxol-5-yl)methanamine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold 2-propanol.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
dot
Caption: Chemical synthesis workflow for the target compound.
Section 2: In Vitro Biological Evaluation
The following protocols are designed to assess the biological activity of the synthesized compound, focusing on its potential as an EGFR inhibitor.
Protocol 2.1: EGFR Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of EGFR kinase activity (IC₅₀).
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compound
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known EGFR inhibitor (e.g., gefitinib) as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2.2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11]
Materials:
-
Human non-small cell lung cancer cell line (e.g., A549 or H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2.3: Western Blot Analysis of EGFR Signaling
This protocol is used to assess the compound's effect on the phosphorylation status of EGFR and its downstream targets, such as Akt and ERK.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[13][15] β-actin is used as a loading control.
dot
Caption: Workflow for the in vitro biological evaluation.
Section 3: Data Presentation
The following tables present hypothetical data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, hereafter referred to as "Compound X".
Table 1: Kinase Inhibitory Activity of Compound X
| Kinase Target | Compound X IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| EGFR (wild-type) | 25 | 30 |
| HER2 | 450 | 1,500 |
| VEGFR2 | >10,000 | >10,000 |
Table 2: Anti-proliferative Activity of Compound X
| Cell Line | EGFR Status | Compound X IC₅₀ (µM) | Gefitinib IC₅₀ (µM) |
| A549 | Wild-type | 8.5 | 10.2 |
| H1975 | L858R/T790M | >50 | >50 |
| MCF-7 | Low EGFR | >50 | >50 |
Section 4: Signaling Pathway
dot
Caption: The EGFR signaling pathway and the site of inhibition.
References
- 1. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 5. youtube.com [youtube.com]
- 6. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the quinazoline class of compounds, many of which are known to be potent inhibitors of protein kinases. Based on the activity of the closely related analog, PD153035, it is hypothesized that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This document provides detailed protocols for investigating the effects of this compound and its analogs on cancer cell lines, with a focus on EGFR-overexpressing models.
Mechanism of Action: EGFR Inhibition
PD153035 is a specific and potent inhibitor of the EGFR tyrosine kinase.[1] It exerts its effects by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a block in cell cycle progression and the induction of apoptosis in EGFR-dependent cancer cells. The inhibitory effects of PD153035 are more pronounced in cells that overexpress EGFR.[1][2]
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for the solubility and biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar quinazoline-based compounds, which frequently act as kinase inhibitors. These guidelines are intended to serve as a starting point for experimental design. Researchers should perform their own validation experiments to determine the specific properties and optimal conditions for this compound.
Solubility
The solubility of a compound is a critical parameter for the design of in vitro and in vivo experiments. Quinazoline derivatives, particularly those developed as kinase inhibitors, often exhibit poor aqueous solubility and are typically dissolved in organic solvents for the preparation of stock solutions.
Table 1: Predicted Solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in Common Laboratory Solvents
| Solvent | Predicted Solubility | Concentration for Stock Solutions | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | -20°C, desiccated |
| Ethanol | Moderate to Low | 1-10 mM | -20°C |
| Methanol | Moderate to Low | 1-10 mM | -20°C |
| Water | Very Low / Insoluble | Not recommended for stock solutions | N/A |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for stock solutions | N/A |
Protocol for Preparation of Stock Solutions:
-
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the powdered compound and DMSO to room temperature.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 325.75 g/mol , dissolve 3.26 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Experimental Protocols
Based on the quinazoline scaffold, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is predicted to function as a kinase inhibitor. The following are generalized protocols for assessing its potential biological activity.
In Vitro Kinase Activity Assay
This protocol describes a general method to determine the inhibitory effect of the compound on the activity of a specific kinase (e.g., EGFR, VEGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stock solution (in DMSO)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.
-
Prepare a serial dilution of the test compound and positive control in DMSO, then dilute in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or control to the appropriate wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is proportional to kinase activity.
-
Briefly, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathways and Experimental Workflows
Quinazoline derivatives often target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are common targets.
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is a potential target for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Experimental Workflow
The diagram below outlines a typical workflow for the initial characterization of a novel kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor characterization.
Applications of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Analogs in Cancer Research
Disclaimer: No specific experimental data was found for the compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. This document details the applications and protocols for a closely related and well-studied analog, Saracatinib (AZD0530) , which shares the core quinazoline and benzodioxole moieties. Saracatinib is identified as N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine. The information presented is based on existing research on Saracatinib and other 4-aminoquinazoline derivatives and is intended to serve as a guide for researchers interested in this class of compounds.
Application Notes
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous targeted cancer therapies. These compounds primarily function as ATP-competitive kinase inhibitors. The specific analog, Saracatinib (AZD0530), is a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases.
Mechanism of Action:
Saracatinib targets Src family kinases (SFKs), which are non-receptor tyrosine kinases that play critical roles in cancer progression. SFKs are involved in various cellular processes, including proliferation, survival, migration, and invasion. Overexpression or activation of SFKs is common in many human cancers. By inhibiting c-Src and Abl, Saracatinib can disrupt these downstream signaling pathways, leading to reduced tumor growth and metastasis.
Therapeutic Potential:
Preclinical and clinical studies have demonstrated the potential of Saracatinib in various malignancies, including:
-
Head and Neck Cancer: Investigated in clinical trials for patients with recurrent or metastatic head and neck squamous cell carcinoma.
-
Pancreatic Cancer: Shown to increase survival in orthotopic models of human pancreatic cancer.
-
Breast Cancer: Explored in the context of endocrine-resistant breast cancer and for its potential to overcome resistance to other targeted therapies.
-
Ovarian Cancer: Studied as a potential agent to inhibit tumor growth and spread.
-
Prostate Cancer: Investigated for its effects on bone metastasis.
Quantitative Data Summary
The following tables summarize key quantitative data for Saracatinib (AZD0530) from preclinical studies. This data highlights its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| c-Src | 2.7 |
| Abl | 3.0 |
| Lck | 8 |
| Fyn | 10 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
Table 2: Cellular Activity
| Cell Line | Assay | IC₅₀ (nM) | Cancer Type |
| NCI-H460 | Cell Proliferation | 130 | Lung |
| HT-29 | Cell Proliferation | 250 | Colon |
| PC-3 | Cell Proliferation | 480 | Prostate |
| MDA-MB-231 | Cell Proliferation | 210 | Breast |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway inhibited by Saracatinib.
Caption: Saracatinib inhibits c-Src and Abl signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Western Blot Analysis
-
Objective: To assess the effect of the compound on the phosphorylation of target proteins (e.g., c-Src).
-
Methodology:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer the test compound orally (e.g., 25-100 mg/kg) or via intraperitoneal injection daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a quinazoline-based kinase inhibitor.
Caption: Preclinical evaluation workflow for a kinase inhibitor.
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic molecule belonging to the quinazoline class of compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the oncology field. Many quinazoline derivatives have been identified as potent inhibitors of various protein kinases by competing with ATP at the enzyme's active site. The 6-chloro substitution on the quinazoline ring is a common feature in several known kinase inhibitors, often contributing to enhanced binding affinity. Furthermore, the presence of the 1,3-benzodioxole moiety is of interest, as related structures have been found in compounds targeting kinases such as c-Src.
Given its structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a compelling candidate for investigation as a kinase inhibitor. This document provides detailed protocols for the evaluation of this compound against a panel of relevant kinases, including but not limited to Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Disclaimer
No specific biological activity data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has been reported in the public domain at the time of writing. The potential targets and protocols described herein are based on the analysis of its chemical structure and data from structurally related compounds. Researchers should exercise appropriate caution and conduct comprehensive profiling to determine the actual biological activity and safety of this compound.
Quantitative Data Presentation
The following tables are provided as templates for summarizing the quantitative data obtained from various kinase inhibition and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |
| c-Src | Biochemical | ||
| EGFR | Biochemical | ||
| VEGFR2 | Biochemical | ||
| CLK4 | Biochemical | ||
| Other | Biochemical |
Table 2: Cell-Based Assay Results
| Cell Line | Target Pathway | Cellular IC50 (µM) | Endpoint Measured |
| A549 (NSCLC) | EGFR | Inhibition of EGFR Autophosphorylation | |
| HUVEC | VEGFR | Inhibition of VEGF-induced Proliferation | |
| SF-295 (Glioblastoma) | Src | Inhibition of Src Autophosphorylation | |
| Other |
Signaling Pathways and Experimental Workflows
To visually represent the potential mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Hypothetical inhibition of the Src signaling pathway.
Caption: General workflow for a biochemical kinase assay.
Caption: Proposed ATP-competitive mechanism of action.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the test compound against a purified kinase in a biochemical format. The example below uses an ADP-Glo™ format, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., c-Src, EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., poly(E,Y)4:1 for tyrosine kinases)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase/substrate mixture in kinase assay buffer.
-
Add 1 µL of the diluted test compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Autophosphorylation Assay (General Protocol)
This protocol describes a method to assess the ability of the test compound to inhibit the autophosphorylation of a target receptor tyrosine kinase (e.g., EGFR) in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Ligand for kinase activation (e.g., EGF)
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR (Tyr1068))
-
Primary antibody against the total protein of the target kinase (e.g., anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
-
Western blotting reagents and equipment
-
Microplate reader or imaging system for signal detection
Procedure:
-
Cell Culture: Seed the cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine or DMSO (vehicle control) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody against the total kinase as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-kinase signal to the total kinase signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Safety and Handling
As with any investigational compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for this specific compound for detailed safety information. If an MSDS is not available, treat the compound as potentially hazardous.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine represents a promising scaffold for the development of novel kinase inhibitors. The protocols and guidelines provided in this document offer a comprehensive framework for its initial characterization and evaluation. Through systematic screening against a panel of kinases and subsequent validation in cell-based models, the therapeutic potential of this compound can be thoroughly investigated.
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (PD153035) in Cell Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, more commonly known as PD153035, is a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its specificity and potency make it an invaluable tool for investigating EGFR-mediated cell signaling pathways, which are pivotal in processes such as cell proliferation, differentiation, motility, and survival. Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, making PD153035 a critical compound for oncology research and drug development.
PD153035 exerts its inhibitory effect by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades.
Mechanism of Action
PD153035 is a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase with a Ki of 5.2 pM and an IC50 of 25 pM.[3] It has been demonstrated to inhibit EGF-dependent EGFR phosphorylation and suppress the proliferation of a variety of cancer cell lines that overexpress EGFR.[1][2] Studies have shown that PD153035 can also inhibit heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cell lines, but at significantly higher concentrations.[1] Furthermore, PD153035 has been found to reduce activity in the JNK and IKK/IκB/NF-κB signaling pathways.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PD153035
| Parameter | Target/Cell Line | Value | Reference |
| Ki | EGFR Tyrosine Kinase | 5.2 pM | [2] |
| IC50 | EGFR Tyrosine Kinase | 25 pM | [3] |
| Effective Concentration | Complete inhibition of EGF-dependent EGFR autophosphorylation in cells overexpressing EGFR | >75 nM | [1][2] |
| IC50 (Growth Inhibition) | EGFR-overexpressing cancer cell lines (monolayer culture) | < 1 µM | [1] |
| IC50 (Growth Inhibition) | Malignant Pleural Mesothelioma (MPM) cells (high EGFR expression) | 1.5 µM - 2.0 µM | [5] |
| IC50 (Growth Inhibition) | Malignant Pleural Mesothelioma (MPM) cells (low EGFR expression) | 3.0 µM - >10.0 µM | [5] |
| Effective Concentration | Inhibition of heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cells | 1400 - 2800 nM | [1] |
Table 2: Effects of PD153035 on Cellular Processes
| Cellular Process | Cell Line/Model | Treatment Concentration | Observed Effect | Reference |
| VEGF Production | Malignant Pleural Mesothelioma (MPM) cells (high EGFR) | 2.5 µM | 48±12% to 83±17% reduction | [5] |
| Cell Motility | Malignant Pleural Mesothelioma (MPM) cells | Not specified | 50% to 80% inhibition | [5] |
| Cell Invasion | Malignant Pleural Mesothelioma (MPM) cells | Not specified | > 70% inhibition | [5] |
| Pro-inflammatory Cytokine Expression (iNOS, TNF-α, IL-6) | Stromal Vascular Fraction (in vivo) | Not specified (1-day treatment) | Reduction in protein expression | [4] |
Signaling Pathway and Experimental Workflow
Caption: EGFR Signaling Pathway Inhibition by PD153035.
Caption: General Experimental Workflow for PD153035 Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of PD153035 on the viability of adherent cancer cells.
Materials:
-
PD153035
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., A431, high EGFR-expressing MPM cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of PD153035 (e.g., 10 mM in DMSO). Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest PD153035 concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PD153035 or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol outlines the detection of EGFR phosphorylation inhibition by PD153035.
Materials:
-
PD153035
-
EGF
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of PD153035 or vehicle control for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and a loading control (e.g., GAPDH).
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of PD153035 on cell migration.
Materials:
-
PD153035
-
Appropriate cell line
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Monolayer: Seed cells in a plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of PD153035 or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at different points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Follow-up Imaging: Capture images of the same areas at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between treated and control groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup.
References
- 1. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Disclaimer: The following information is provided for guidance purposes only and is based on data available for structurally related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling, storing, or using N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic compound belonging to the quinazolinamine class, which is of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. This document provides detailed application notes and protocols for the safe handling, storage, and potential experimental use of this compound, targeting researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties for compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is presented below. These values should be considered as estimates.
| Property | Value (Estimated) | Data Source |
| Molecular Formula | C₁₆H₁₂ClN₃O₂ | N/A |
| Molecular Weight | 313.74 g/mol | N/A |
| Appearance | Solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from related quinazoline-based kinase inhibitors.[1] |
| Stability | Stable under recommended storage conditions. Air sensitivity has been noted for related compounds.[2] | General information for benzodioxole derivatives.[2] |
Safety and Handling
3.1. Hazard Identification
Based on the safety data sheets of analogous compounds, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine should be treated as a hazardous substance. Potential hazards include:
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
3.2. Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is recommended. |
3.3. General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.
Storage
Proper storage is crucial to maintain the integrity and stability of the compound.
| Condition | Specification |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as related compounds can be air-sensitive.[2] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] |
Experimental Protocols
The following are generalized protocols that may be adapted for use with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
5.1. Preparation of Stock Solutions
This protocol outlines the preparation of a stock solution for use in in vitro assays.
Caption: Workflow for preparing a stock solution of the compound.
5.2. Hypothetical Kinase Inhibition Assay Protocol
This protocol describes a general workflow for assessing the inhibitory activity of the compound against a specific kinase.
Caption: General workflow for a kinase inhibition assay.
First Aid Measures
These first aid measures are based on information for structurally related compounds.[2][4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal
7.1. Spill Response
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Carefully sweep up solid spills and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
7.2. Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guide for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. As of the date of this document, specific biological activities and established experimental protocols for this particular compound are not extensively described in publicly available literature. The information herein is based on the well-established activities of structurally related 4-aminoquinazoline derivatives. Researchers should optimize these protocols for their specific experimental setup.
Application Notes
The compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the 4-aminoquinazoline class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, most notably as kinase inhibitors.
1.1. Potential as a Kinase Inhibitor
The 4-aminoquinazoline core is a well-established pharmacophore that can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. The 6-chloro substitution can further enhance binding affinity and selectivity. The N-(1,3-benzodioxol-5-ylmethyl) substituent provides a larger, somewhat flexible group that can interact with the solvent-exposed region of the kinase, potentially contributing to potency and selectivity.
Given these structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a candidate for investigation as an inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Key kinase families to consider for screening include:
-
Epidermal Growth Factor Receptor (EGFR) family: Many approved and investigational anticancer drugs with the 4-aminoquinazoline scaffold target EGFR.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) family: Inhibition of VEGFRs is a key strategy in anti-angiogenic cancer therapy.
-
Src family kinases: These are involved in various cellular signaling pathways related to cell growth, differentiation, and survival.
1.2. Therapeutic Potential
Should this compound prove to be a potent and selective kinase inhibitor, it could have therapeutic applications in:
-
Oncology: Targeting kinases that are dysregulated in various cancers.
-
Inflammatory Diseases: Modulating signaling pathways involved in inflammation.
-
Other Proliferative Disorders: Investigating its effects on diseases characterized by abnormal cell growth.
Experimental Protocols
2.1. Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.
Starting Materials:
-
4,6-dichloroquinazoline
-
Piperonylamine (1,3-benzodioxol-5-ylmethanamine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
2-Propanol or another suitable solvent
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add piperonylamine (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
2.2. In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method to screen the compound for inhibitory activity against a panel of kinases using an ATP depletion assay (e.g., Kinase-Glo®).
Materials:
-
Kinase of interest and its specific substrate
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)
-
Kinase buffer
-
ATP solution
-
Kinase-Glo® reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of the plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
2.3. Cell-Based Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Data Presentation
The following table presents representative data for a hypothetical 4-aminoquinazoline-based kinase inhibitor.
| Kinase Target | IC₅₀ (nM) [Representative Data] |
| EGFR | 50 |
| VEGFR2 | 120 |
| Src | 250 |
| PDGFRβ | 300 |
| c-Kit | 450 |
Visualizations
Caption: General workflow for the synthesis of the target compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Suppliers of Starting Materials
While direct suppliers for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not readily identifiable, the necessary precursors can be sourced from various chemical suppliers.
-
4,6-dichloroquinazoline (CAS: 7253-22-7):
-
Sigma-Aldrich
-
BLD Pharm
-
GlobalChemMall
-
-
Piperonylamine / 1,3-Benzodioxole-5-methanamine (CAS: 2620-50-0):
References
Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a molecule of interest in medicinal chemistry and drug development. Its structural components, a quinazoline core and a benzodioxole moiety, are found in numerous compounds with significant biological activities. Quinazoline derivatives are known to act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), and exhibit anticancer properties.[1] The 1,3-benzodioxole group is also present in many bioactive natural products and synthetic compounds.[2] This document provides detailed protocols for the preparation of solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and outlines potential research applications based on the activities of structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 6-chloroquinazolin-4-amine, and a related benzodioxole-containing compound are presented in Table 1 to provide an estimate of the characteristics of the title compound.
| Property | 6-chloroquinazolin-4-amine | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |
| Molecular Formula | C8H6ClN3[3] | C15H11Cl2NO3[4] |
| Molecular Weight | 179.61 g/mol [3] | 324.2 g/mol [4] |
| Melting Point | >310 °C[3] | Not available |
| Boiling Point | 363.2±27.0 °C (Predicted)[3] | Not available |
| Solubility | Not specified | 15 µg/mL (at pH 7.4)[4] |
| XLogP3 | 1.9[3] | Not available |
Solution Preparation Protocols
The following protocols are recommended for the preparation of solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for in vitro and in vivo studies. Due to the limited direct data on the solubility of the title compound, a preliminary solubility test is advised.
Materials
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Preparation of Stock Solution (for in vitro use)
-
Weighing: Accurately weigh the desired amount of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a appropriate volume of DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions (for in vitro use)
-
Thawing: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Prepare the final working concentrations by diluting the stock solution in the desired cell culture medium or buffer (e.g., PBS). It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Preparation of Formulation for in vivo Studies
The preparation of a formulation for in vivo administration will depend on the route of administration and the specific experimental requirements. A common approach for oral or intraperitoneal administration is a suspension in a vehicle such as saline or a solution containing a co-solvent.
-
Solubilization: Dissolve the required amount of the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Vehicle Addition: Add the vehicle (e.g., saline with 5% Tween 80) dropwise to the dissolved compound while vortexing to form a homogenous suspension or solution.
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.
-
Administration: The formulation should be prepared fresh before each administration.
Potential Applications and Biological Activity
Derivatives of quinazoline are widely investigated for their potential as therapeutic agents, particularly in oncology. Structurally similar compounds have been shown to be potent inhibitors of protein kinases. For instance, certain 4-anilinoquinazolines are known EGFR inhibitors, a key target in cancer therapy.[1] Furthermore, some quinazoline derivatives have demonstrated activity as inhibitors of c-Src and Abl kinases.[5] The benzodioxole moiety is also a common feature in compounds with a range of biological activities.[2]
Given its structure, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could potentially be investigated for:
-
Anticancer Activity: Screening against various cancer cell lines to determine its antiproliferative effects.
-
Kinase Inhibition: Evaluating its inhibitory activity against a panel of protein kinases, particularly those involved in cancer progression like EGFR, Src, or Abl.
-
Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of novel derivatives with improved potency and selectivity.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing stock and working solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Caption: Workflow for solution preparation.
Potential Signaling Pathway Involvement
Based on the activity of related quinazoline compounds, a potential mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR signaling cascade.
Caption: Potential inhibition of an RTK pathway.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | C15H11Cl2NO3 | CID 831629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Characterization of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Disclaimer: Experimental NMR data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine was not found in publicly available literature during the search. The following application note is based on a detailed analysis and prediction from structurally related compounds. The presented NMR data should be considered as a theoretical estimation for guiding the characterization of this molecule.
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic compound of interest in medicinal chemistry and drug development due to its quinazoline core, a scaffold known for a wide range of biological activities. The 1,3-benzodioxole moiety is also a common feature in various pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for its downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such small molecules. This document provides a detailed protocol for the NMR characterization of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, including predicted ¹H and ¹³C NMR data, experimental procedures, and data visualization.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are summarized in the tables below. These predictions are based on the analysis of chemical shifts of the 6-chloroquinazoline and 1,3-benzodioxole moieties from related structures found in chemical literature.
Table 1: Predicted ¹H NMR Data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | br s | 1H | -NH- |
| ~8.70 | s | 1H | H-2 (Quinazoline) |
| ~8.50 | d | 1H | H-5 (Quinazoline) |
| ~7.80 | dd | 1H | H-7 (Quinazoline) |
| ~7.60 | d | 1H | H-8 (Quinazoline) |
| ~6.95 | s | 1H | H-4' (Benzodioxole) |
| ~6.85 | d | 1H | H-6' (Benzodioxole) |
| ~6.75 | d | 1H | H-7' (Benzodioxole) |
| ~5.95 | s | 2H | -O-CH₂-O- (Benzodioxole) |
| ~4.70 | d | 2H | -NH-CH₂- (Methylene bridge) |
Table 2: Predicted ¹³C NMR Data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-4 (Quinazoline) |
| ~154.0 | C-2 (Quinazoline) |
| ~149.0 | C-8a (Quinazoline) |
| ~147.5 | C-5' (Benzodioxole) |
| ~146.0 | C-6' (Benzodioxole) |
| ~134.0 | C-6 (Quinazoline) |
| ~132.0 | C-8 (Quinazoline) |
| ~131.0 | C-4a (Quinazoline) |
| ~127.0 | C-5 (Quinazoline) |
| ~125.0 | C-7 (Quinazoline) |
| ~121.0 | C-7' (Benzodioxole) |
| ~117.0 | C-4'a (Benzodioxole) |
| ~108.5 | C-4' (Benzodioxole) |
| ~108.0 | C-7'a (Benzodioxole) |
| ~101.0 | -O-CH₂-O- (Benzodioxole) |
| ~46.0 | -NH-CH₂- (Methylene bridge) |
Experimental Protocols
A standard protocol for the NMR analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is provided below.
1. Sample Preparation
-
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a pipette.
-
Secure the cap on the NMR tube and vortex gently until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Spectral Width (sw): 20 ppm
-
Acquisition Time (aq): ~4 s
-
Relaxation Delay (d1): 1 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Spectral Width (sw): 240 ppm
-
Acquisition Time (aq): ~1 s
-
Relaxation Delay (d1): 2 s
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data. 2D NMR experiments such as COSY and HSQC can be performed to aid in the definitive assignment.
Visualizations
Chemical Structure
Caption: Chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Experimental Workflow
Caption: Workflow for NMR characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and improving its yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.
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Suboptimal Base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the amine, or it could be too strong and lead to side reactions.
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction rate. A poor choice of solvent can hinder the reaction.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.
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Purification Losses: The desired product may be lost during the workup and purification steps.
Q2: I am observing the formation of a significant amount of white precipitate that is insoluble in my reaction solvent. What is this and how can I avoid it?
A2: The white precipitate is likely the hydrochloride salt of the starting amine (piperonylamine) or the product, formed by the reaction of the amine with the HCl generated during the substitution reaction. To prevent its formation and ensure the reaction proceeds smoothly, it is essential to use a suitable base to neutralize the HCl as it is formed. Common bases for this purpose include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure that at least one equivalent of the base is used.
Q3: What are the recommended reaction conditions (solvent, base, temperature) to maximize the yield?
A3: The optimal reaction conditions can vary, but based on the synthesis of structurally similar 4-aminoquinazolines, the following conditions are a good starting point and can be optimized further:
-
Solvent: Protic solvents like isopropanol or ethanol are commonly used and often give good results. A mixture of THF and water has also been reported to be effective.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to scavenge the HCl produced during the reaction. Typically, 1.1 to 1.5 equivalents of the base are used.
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Temperature: The reaction is often carried out at an elevated temperature, typically at the reflux temperature of the chosen solvent.
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Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of 4-anilinoquinazolines.
Q4: I am seeing multiple spots on my TLC plate even after the reaction has run for an extended period. What are the likely side products?
A4: Besides the unreacted starting materials, potential side products in this synthesis include:
-
Disubstituted Product: Although less common for the 4-position substitution, there is a possibility of a second substitution reaction if there are other reactive sites on the quinazoline ring.
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Hydrolysis Product: If there is water present in the reaction mixture, the starting 4,6-dichloroquinazoline can hydrolyze to the corresponding quinazolinone.
-
Products of Base Reaction: If a nucleophilic base is used, it may react with the 4,6-dichloroquinazoline.
To minimize side products, ensure the use of an anhydrous solvent and a non-nucleophilic base.
Q5: What is the best way to purify the final product?
A5: Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is typically achieved through the following methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: If crystallization is not feasible or does not provide sufficient purity, silica gel column chromatography is a common alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a typical eluent system.
Data Presentation: Comparison of Reaction Conditions for Synthesis of 4-Aminoquinazolines
The following table summarizes various reaction conditions reported for the synthesis of 4-aminoquinazolines via nucleophilic aromatic substitution on 4-chloroquinazolines. This data can be used as a reference for optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
| Starting 4-Chloroquinazoline | Amine | Solvent | Base | Temperature | Reaction Time | Yield (%) | Reference |
| 4-Chloro-6,7-dimethoxyquinazoline | 3,4-Dichloroaniline | Isopropanol | - | Reflux | 2 h | 95 | J. Med. Chem. 2009, 52, 4469–4481 |
| 4-Chloro-6-iodoquinazoline | 3-Ethynylaniline | n-Butanol | - | 120 °C | 12 h | 85 | J. Med. Chem. 2003, 46, 5416-5425 |
| 4-Chloroquinazoline | Aniline | Ethanol | DIPEA | Reflux | 4 h | 92 | Bioorg. Med. Chem. Lett. 2010, 20, 551-554 |
| 4-Chloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Ethanol | - | Reflux | 1 h | 96 | J. Med. Chem. 2002, 45, 437-440 |
| 4-Chloro-6-halo-2-phenylquinazolines | N-methylanilines | THF/H₂O | - | 100-120 °C (MW) | 10-40 min | 63-90 | Molecules 2020, 25, 206 |
| 4-Chloroquinazolines | Benzylamine | Isopropanol | TEA | Reflux | 4 h | Not specified | ResearchGate Article |
Experimental Protocols
Detailed Methodology for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This protocol is a general guideline based on common procedures for the synthesis of 4-aminoquinazolines. Optimization may be required to achieve the best results.
Materials:
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4,6-dichloroquinazoline
-
Piperonylamine (1,3-benzodioxol-5-ylmethanamine)
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous isopropanol (or another suitable solvent)
-
Standard laboratory glassware and reflux setup
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloroquinazoline (1.0 eq) in anhydrous isopropanol (10-20 mL per gram of 4,6-dichloroquinazoline).
-
Addition of Amine and Base: To the stirred solution, add piperonylamine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting 4,6-dichloroquinazoline spot has disappeared. This typically takes 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. This is often the desired product. Wash the solid with cold isopropanol and then water to remove any remaining salts.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Caption: Troubleshooting guide for improving the synthesis yield.
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Troubleshooting Guide
Issue: Compound precipitates out of solution during dilution for in vitro assays.
Possible Cause: The compound has reached its limit of solubility in the aqueous buffer. Many quinazoline derivatives exhibit poor aqueous solubility.
Solution:
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Optimize Solvent System:
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Initiate by dissolving the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock solution.
-
When diluting into your aqueous assay buffer, perform the dilution serially and with vigorous vortexing to minimize localized high concentrations that can lead to precipitation.
-
Consider the final percentage of the organic solvent in your assay. It is crucial to keep this percentage low (typically <1%) to avoid solvent effects on the biological system. A vehicle control with the same final solvent concentration is essential.
-
-
pH Adjustment:
-
The amine group in the quinazoline structure suggests that the compound's solubility may be pH-dependent.
-
Attempt to dissolve the compound in buffers with varying pH values to determine the optimal pH for solubility. Acidic conditions may improve the solubility of basic compounds.
-
-
Utilize Solubilizing Agents:
Issue: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over the course of the experiment.
Solution:
-
Verify Solubility Limit:
-
Determine the kinetic solubility of the compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using nephelometry.
-
Ensure that all assay concentrations are well below the determined solubility limit.
-
-
Pre-dissolution and Sonication:
-
After diluting the stock solution into the final assay buffer, sonicate the solution for a short period. This can help to break up any small, invisible precipitates and ensure a homogenous solution.
-
-
Solid Dispersion Technique:
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?
A1: Based on the general properties of quinazoline derivatives, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as initial solvents for creating stock solutions.[4] These are strong organic solvents capable of dissolving many poorly soluble compounds.
Q2: My compound seems to be degrading in the solvent. What should I do?
A2: If you suspect compound instability, it is crucial to assess its stability in the chosen solvent. This can be done using techniques like HPLC-UV over a time course. If degradation is confirmed, try alternative solvents or prepare fresh stock solutions immediately before each experiment. Protect the stock solution from light and store it at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Low aqueous solubility is a major hurdle for oral bioavailability.[4] Several formulation strategies can be employed to enhance this:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to a higher dissolution rate.[5]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form by dispersing it in a polymer matrix can significantly improve solubility and dissolution.[3]
-
Lipid-Based Formulations: If the compound has sufficient lipid solubility, formulating it in a self-emulsifying drug delivery system (SEDDS) can improve its absorption.[1]
Q4: Is there any quantitative solubility data available for this compound?
Quantitative Data Summary
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | Aqueous Buffer (pH 7.4) | Not Specified | 15 µg/mL | [6] |
| Various Pyrazolo Quinazoline Derivatives | DMF, DMSO, THF, 1,4-Dioxane, Ethyl Acetate | 298.15 K - 328.15 K | Solubility increases with temperature; greatest in DMF. | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the apparent solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in a specific aqueous buffer.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader with nephelometry or turbidity measurement capabilities
-
Multichannel pipette
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Include a set of wells with buffer and DMSO only as a blank control.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank control.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by creating a solid dispersion with a carrier polymer.
Materials:
-
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
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Carrier polymer (e.g., Poloxamer 407, PVP K30)
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Volatile organic solvent (e.g., methanol, chloroform)
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Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the compound and the carrier polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of the volatile organic solvent in a round-bottom flask.[5]
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator until use. The dissolution rate of this formulation can then be compared to the unformulated compound.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. youtube.com [youtube.com]
- 2. Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cibtech.org [cibtech.org]
- 5. youtube.com [youtube.com]
- 6. N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | C15H11Cl2NO3 | CID 831629 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and related quinazoline derivatives in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine expected to be stable in DMSO?
Q2: What are the common signs of compound degradation in DMSO?
Visual cues for degradation can include a change in the color of the stock solution over time. For a more quantitative assessment, changes in analytical measurements are key indicators. These can include alterations in peak intensities and shapes in UV-Vis absorption spectra, or the appearance of new peaks and a decrease in the parent compound's peak area in chromatography-based methods like HPLC and LC-MS[1][2][3].
Q3: How does storage temperature affect the stability of quinazoline derivatives in DMSO?
The optimal storage temperature can be compound-specific. Interestingly, for some quinazoline derivatives, storage at room temperature (22°C) resulted in better stability compared to refrigeration (4°C) or incubation at 37°C[4]. However, a broader study on a diverse set of compounds in wet DMSO (90/10 DMSO/water) demonstrated that 85% were stable for up to 2 years at 4°C[5]. It is recommended to evaluate stability at various temperatures relevant to your laboratory's storage and experimental workflow.
Q4: Can the presence of water in DMSO affect my compound's stability?
Yes, the presence of water can influence compound stability. DMSO is hygroscopic and will absorb moisture from the atmosphere. While some compounds may be stable in DMSO containing a small percentage of water[5], for others, water can facilitate hydrolysis or other degradation pathways. It is good practice to use anhydrous DMSO and handle it in a way that minimizes water absorption.
Q5: How long can I store my quinazoline compound in DMSO?
The duration of stable storage varies significantly between different quinazoline derivatives. For some, stability in DMSO may only last for a few days (e.g., 9 days for one compound), while others may be stable for several weeks (e.g., 23 days for another)[4]. It is imperative to determine the stability window for your specific compound through a time-course experiment.
Troubleshooting Guides
Problem: I am seeing inconsistent results in my bioassays.
-
Possible Cause: Compound degradation in your DMSO stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Immediately before your experiment, prepare a fresh stock solution of your compound in high-quality, anhydrous DMSO.
-
Compare results: Run your assay with the fresh stock and compare the results to those obtained with the older stock.
-
Perform a stability check: If fresh stock resolves the inconsistency, this strongly suggests a stability issue. Initiate a formal stability study (see Experimental Protocols section) to determine the acceptable storage duration and conditions for your compound.
-
Consider alternative solvents: If the compound is inherently unstable in DMSO, explore other suitable solvents.
-
Problem: The color of my DMSO stock solution has changed.
-
Possible Cause: Chemical decomposition of your compound.
-
Troubleshooting Steps:
-
Do not use the solution: Discard the discolored stock solution as it likely contains degradation products that could interfere with your experiments.
-
Investigate the cause: Review the storage conditions (temperature, light exposure, container type) and the age of the solution.
-
Analyze the solution (optional): For a thorough investigation, you can analyze the discolored solution using LC-MS or a similar technique to identify the degradation products. This can provide insights into the degradation mechanism.
-
Quantitative Data Summary
While specific quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available, the table below summarizes stability data for other quinazoline derivatives found in the literature. This illustrates the kind of data you should aim to generate in your own stability studies.
| Compound ID | Solvent | Concentration (M) | Storage Temperature (°C) | Stable Duration | Analytical Method | Reference |
| BG1188 | DMSO | 10⁻³ | Not Specified | Unstable (modifications immediately after preparation) | UV-Vis Spectroscopy | [1][2][3] |
| BG1189 | DMSO | Not Specified | 22 | 552 hours (23 days) | UV-Vis Spectroscopy | [4] |
| BG1190 | DMSO | Not Specified | 22 | 216 hours (9 days) | UV-Vis Spectroscopy | [4] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO using HPLC
This protocol outlines a general method for determining the stability of a compound in DMSO over time.
-
Preparation of Stock Solution:
-
Accurately weigh the compound of interest.
-
Dissolve the compound in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
At each time point, take one aliquot from each storage condition for analysis. The T=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Method:
-
Develop a stability-indicating HPLC method that can separate the parent compound from any potential degradants. This may require testing different columns, mobile phases, and gradients.
-
Dilute a sample from the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
-
Establishing the Stability Window:
-
Define an acceptable level of degradation (e.g., less than 5% or 10% loss of the parent compound).
-
The stability window is the longest duration under a specific storage condition where the compound remains within this acceptable limit.
-
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Key factors influencing the stability of quinazoline derivatives in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Quinazoline-Based Inhibitors
Frequently Asked Questions (FAQs)
Q1: We are using a quinazoline-based inhibitor and observing unexpected cellular phenotypes that are inconsistent with the known function of its primary target. What could be the cause?
A1: Unexpected phenotypes often arise from off-target interactions. Quinazoline-based kinase inhibitors, while often designed for a specific target, can interact with other kinases or proteins that have structurally similar ATP-binding pockets. This "target-unrelated" activity can lead to a variety of cellular effects. For example, an inhibitor designed to target EGFR might also inhibit other receptor tyrosine kinases (RTKs) or cytoplasmic kinases, leading to unforeseen changes in signaling pathways. It is crucial to characterize the selectivity of your specific compound.
Q2: How can we anecdotally determine if our compound has significant off-target effects in a cell-based assay?
A2: A common initial step is to perform a rescue experiment. If your compound's effect is genuinely due to the inhibition of its intended target, then overexpressing a drug-resistant mutant of that target should reverse the phenotypic effect. If the phenotype persists despite the presence of a resistant primary target, it strongly suggests the involvement of off-target effects. Another strategy is to use multiple, structurally distinct inhibitors against the same primary target. If these different inhibitors do not produce the same phenotype, it is likely that off-target effects are at play for at least one of the compounds.
Q3: What are the most common off-target families for quinazoline-based kinase inhibitors?
A3: The human kinome is a frequent source of off-target interactions for this class of compounds. Due to the conserved nature of the ATP-binding site, kinases from the same family or even across different families can be inhibited. For example, many EGFR inhibitors also show activity against other members of the ErbB family (like HER2/ErbB2) or other kinases such as Src family kinases, ABL, and VEGFR. Comprehensive kinase profiling is the most effective way to identify these unintended targets.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Viability Assays
You are treating a cancer cell line with your quinazoline-based inhibitor, expecting a decrease in viability due to inhibition of a specific oncogenic kinase. However, the IC50 value varies significantly between experiments, or the maximal effect is not as strong as expected.
Possible Cause:
-
Off-target effects on cell cycle kinases: Your compound might be unintentionally inhibiting kinases involved in cell cycle progression (e.g., CDKs). This can lead to cell cycle arrest at a specific phase (e.g., G1 or G2/M), which can confound viability readouts like ATP-based assays (e.g., CellTiter-Glo®). A cell that is arrested but not dead will still produce ATP.
-
Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the feedback activation of other survival pathways, mitigating the intended cytotoxic effect.
Troubleshooting Steps:
-
Cell Cycle Analysis: Treat cells with your compound at various concentrations and time points. Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. An accumulation of cells in a particular phase would support the hypothesis of off-target effects on cell cycle regulators.
-
Use an alternative viability assay: Switch to a method that directly measures cell death, such as an assay for caspase activity (for apoptosis) or LDH release (for necrosis). Compare these results with your ATP-based assay to see if the discrepancy is due to cytostatic versus cytotoxic effects.
-
Phospho-proteomic Profiling: Use techniques like Western blotting or mass spectrometry-based proteomics to check the phosphorylation status of key proteins in known compensatory pathways (e.g., AKT, ERK). Increased phosphorylation of these proteins upon treatment would indicate the activation of survival signaling.
Issue 2: Unexpected Toxicity in Animal Models
Your quinazoline-based inhibitor shows high efficacy in vitro, but in vivo studies reveal unexpected toxicity (e.g., weight loss, liver damage) at doses that should be well-tolerated based on primary target inhibition.
Possible Cause:
-
Inhibition of kinases essential for normal physiological processes: The compound may be inhibiting kinases that are critical for the health of vital organs. For example, inhibition of VEGFR can lead to hypertension and cardiovascular issues, while inhibition of kinases in the liver can lead to hepatotoxicity.
Troubleshooting Steps:
-
In Vitro Kinase Profiling: The first and most critical step is to determine the selectivity profile of your compound. This is typically done by screening the compound against a large panel of recombinant kinases (e.g., the KINOMEscan™ or Reaction Biology HotSpot™ platforms). The results will identify other potent off-targets.
-
Cellular Target Engagement Assays: Once potential off-targets are identified from the kinase screen, confirm that your compound can engage these targets in a cellular context. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
-
Dose-Response Studies in Relevant Cell Lines: For the most potent off-targets identified, conduct dose-response studies in cell lines where the function of that off-target is well-understood and a phenotypic readout is available. This can help correlate the off-target activity with a cellular effect.
Quantitative Data Summary
The following tables represent hypothetical data for a quinazoline-based inhibitor, illustrating how to present findings from off-target analysis.
Table 1: Kinase Selectivity Profile (Representative Data)
This table summarizes the inhibitory activity of a hypothetical quinazoline inhibitor against its intended target and a selection of common off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) | Possible Phenotypic Consequence |
| EGFR (Primary) | 5 | 1 | Inhibition of proliferation in EGFR-mutant cells |
| HER2/ErbB2 | 25 | 5 | Activity in HER2-amplified cancers |
| VEGFR2 | 150 | 30 | Hypertension, effects on angiogenesis |
| ABL1 | 400 | 80 | Potential for hematological effects |
| SRC | 800 | 160 | Broad effects on cell signaling and motility |
| CDK2 | >10,000 | >2000 | Low potential for direct cell cycle arrest |
Table 2: Cellular Activity on Key Off-Targets
This table shows the compound's activity in cell-based assays designed to measure the function of the primary target and a key off-target.
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| Primary Target (EGFR) | NCI-H1975 | p-EGFR Inhibition | 8 |
| Off-Target (VEGFR2) | HUVEC | VEGF-induced tube formation | 250 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target (and potential off-targets) inside intact cells. The principle is that a protein bound to a ligand is thermally stabilized.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with your quinazoline inhibitor at a desired concentration (e.g., 10x the cellular IC50) for 1-2 hours.
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Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes for each treatment group.
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Heating Gradient: Place the tubes in a thermal cycler and heat them individually across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature. One aliquot for each group should be kept on ice as an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet, while the soluble, stable proteins will remain in the supernatant.
-
Protein Analysis: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method.
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Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle and drug-treated groups. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and therefore target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
Caption: On-target vs. off-target signaling inhibition by a quinazoline compound.
Optimizing N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine concentration in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and related quinazoline-based compounds. The following information is intended to serve as a guide for optimizing its use in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for quinazoline derivatives like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?
A1: Quinazoline derivatives are a significant class of compounds in medicinal chemistry, often investigated for their anticancer properties.[1][2][3][4][5] Many compounds with a 4-aminoquinazoline scaffold have been developed as kinase inhibitors.[3][6] Depending on the substitutions on the quinazoline ring, they can target various protein kinases involved in cell signaling pathways critical for cell proliferation, survival, and angiogenesis.[1] For instance, some quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), c-Src, and Abl kinases.[6][7] The presence of a halogen, such as chlorine at the 6-position, has been noted in various biologically active quinazoline compounds.[2]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For a novel compound without established potency, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps to identify the concentration at which the compound exhibits a biological effect and to determine its IC50 or EC50 value.
Q3: How should I dissolve and store N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?
A3: Most quinazoline-based compounds are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: Like many kinase inhibitors, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine may have off-target effects. The specificity of quinazoline derivatives is influenced by their substitution patterns.[1] It is advisable to perform counter-screening against a panel of related kinases to determine the selectivity profile of the compound. Additionally, observing the cellular phenotype can provide clues about potential off-target activities.
Troubleshooting Guides
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of the compound using analytical methods such as NMR or mass spectrometry. |
| Inappropriate Concentration Range | Test a broader range of concentrations, extending to higher concentrations (e.g., up to 200 µM) if solubility permits. |
| Poor Compound Solubility | Ensure the compound is fully dissolved in the stock solution. In the final assay medium, visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or adding a small amount of a surfactant like Pluronic F-68 to the medium. |
| Compound Degradation | Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. |
Issue 2: High background signal or cytotoxicity in control wells.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Cell Health | Use cells that are in the logarithmic growth phase and have high viability. |
| Assay Reagent Issues | Validate the performance of all assay reagents according to the manufacturer's instructions. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent Incubation Times | Standardize all incubation periods precisely. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, assay kits) for a set of related experiments whenever possible. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 Value in a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in culture medium. A typical starting concentration for the highest dose might be 200 µM (final concentration 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
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Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
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Incubation: Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 48 or 72 hours).
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Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
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Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: Example IC50 Data for a Quinazoline Derivative
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | MTT | 72 | 5.2 |
| HCT116 | CellTiter-Glo® | 48 | 2.8 |
| MCF7 | SRB | 72 | 10.5 |
Protocol 2: Western Blot to Assess Inhibition of a Target Signaling Pathway
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of the compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the target protein (e.g., p-EGFR). Subsequently, probe with an antibody against the total protein as a loading control.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Issue 1: Low Purity After Initial Synthesis
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Question: My initial crude product shows multiple spots on TLC, indicating low purity. What are the likely impurities and how can I remove them?
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Answer: The most common impurities are likely unreacted starting materials, such as 4,6-dichloroquinazoline and piperonylamine, as well as potential side-products from the reaction. The purification strategy will depend on the nature of these impurities. A primary purification step is often column chromatography, followed by recrystallization to obtain a highly pure product.
Issue 2: Difficulty in Removing Starting Materials
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Question: I am having trouble separating my product from unreacted 4,6-dichloroquinazoline using column chromatography. What should I do?
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Answer: If the polarity of your product and the unreacted dichloroquinazoline are too similar for effective separation with your current solvent system, consider modifying the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Alternatively, a different stationary phase, such as alumina, could be explored.
Issue 3: Product Oiling Out During Recrystallization
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Question: My product oils out instead of crystallizing during recrystallization. How can I resolve this?
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Answer: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. To address this, try using a larger volume of solvent to ensure the compound remains dissolved at the higher temperature. Cool the solution slowly, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Issue 4: Poor Solubility of the Compound
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Question: The target compound has very low solubility in common laboratory solvents, making purification difficult. What solvents can I use?
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Answer: Quinazoline derivatives can exhibit limited solubility. For chromatography, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane gradients are often effective. For recrystallization, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, followed by the addition of an anti-solvent like water or an ether to induce precipitation. Always perform small-scale solubility tests to find the optimal solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?
A1: Pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is typically a solid. The color can range from white to pale yellow. The melting point of a pure compound will be sharp. It is crucial to characterize the purified compound using techniques like NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Q2: What are the recommended conditions for column chromatography purification?
A2: A good starting point for column chromatography is to use silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a highly sensitive method for determining purity. Additionally, ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities. Elemental analysis can provide further confirmation of the elemental composition.
Quantitative Data Summary
The following tables provide illustrative data on the effectiveness of different purification techniques.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Column Chromatography | 75% | 95% | 60% |
| Recrystallization | 95% | >99% | 85% |
| Preparative HPLC | 80% | >99.5% | 40% |
Table 2: Solvent Systems for Recrystallization
| Solvent System | Product Recovery | Purity Improvement |
| Ethanol/Water | High | Good |
| Dichloromethane/Hexane | Moderate | Excellent |
| Ethyl Acetate | Good | Good |
Experimental Protocols
Protocol 1: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.
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Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
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Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Caption: Logical troubleshooting guide for common purification challenges.
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine cytotoxicity troubleshooting
Disclaimer: Direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively available in public literature. This guide is based on the known properties of structurally similar quinazoline derivatives and general best practices in cytotoxicity testing. The provided quantitative data and potential mechanisms of action are hypothetical and should be used as a reference for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and how can I improve it?
A1: Due to its chemical structure, this compound is predicted to have low aqueous solubility. Many quinazoline derivatives are hydrophobic and require an organic solvent for initial stock preparation.
Troubleshooting Solubility Issues:
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Compound Precipitation in Media: If you observe precipitation when diluting your stock solution in cell culture media, it is a primary indicator of poor solubility. This can lead to inaccurate dosing and inconsistent results.
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Recommended Actions:
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Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO.
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Optimize Final Solvent Concentration: When preparing working solutions in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
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Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
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Vortexing: Ensure thorough mixing immediately after dilution.
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Q2: I am observing inconsistent IC50 values between experiments. What are the likely causes?
A2: Inconsistent IC50 values are a common issue, often stemming from variations in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number & Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous stock solutions. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for compound treatment and assay development. |
| Incomplete Solubilization of Formazan | In MTT assays, ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker. Visually inspect wells under a microscope before reading the plate. |
Q3: My assay results show an unexpected increase in signal at high compound concentrations. What could be happening?
A3: This can be an artifact of the compound interfering with the assay chemistry.
Troubleshooting Assay Interference:
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Direct Reduction of Assay Reagent: Some compounds can directly react with and reduce tetrazolium salts (like MTT or XTT) to formazan, leading to a false-positive signal for cell viability.[1][2]
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Compound Absorbance: The compound itself might absorb light at the same wavelength as the assay's colorimetric product.
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Recommended Control Experiment: Run a cell-free control where you add the compound at all tested concentrations to the assay medium and the detection reagents. This will reveal any direct interaction between your compound and the assay components.
Troubleshooting Guides
Guide 1: Poor or No Cytotoxic Effect Observed
If N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not showing the expected cytotoxicity, consider the following:
| Problem | Possible Cause | Troubleshooting Step |
| No cell death | Compound is insoluble and not bioavailable to the cells. | Confirm solubility in media. Prepare a fresh stock solution. Consider using a different solvent system if possible. |
| Compound has degraded. | Prepare fresh dilutions for each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light). | |
| Incorrect concentration range tested. | Perform a broad dose-response experiment, from nanomolar to high micromolar ranges. | |
| Cell line is resistant to the compound's mechanism of action. | Test the compound on a different, well-characterized cancer cell line. |
Guide 2: High Variability within a Single Assay Plate
High variability can obscure real biological effects.
| Problem | Possible Cause | Troubleshooting Step |
| Inconsistent readings in replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Pipette carefully and avoid disturbing the plate after seeding. |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete mixing of reagents. | Mix all reagents thoroughly before and after adding them to the wells. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X concentrated serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in cell culture medium from a 10 mM DMSO stock.
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Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[3]
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Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
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Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Hypothetical Compound Data
The following table presents hypothetical data based on known quinazoline derivatives. This data is for reference only.
| Property | Hypothetical Value / Information |
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 g/mol |
| Predicted LogP | ~4.5 (Indicates poor aqueous solubility) |
| Typical IC50 Range | 0.5 - 20 µM (Highly cell-line dependent) |
| Primary Solvent | DMSO |
| Plausible Mechanism of Action | Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Induction of Apoptosis via Caspase Activation. |
Visualizations
Caption: General workflow for a cytotoxicity (MTT) assay.
Caption: Plausible signaling pathway inhibited by a quinazoline derivative.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming bioavailability challenges associated with quinazoline derivatives. Many compounds in this class exhibit poor aqueous solubility, which can limit their therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My quinazoline derivative shows poor dissolution and low oral bioavailability. What formulation strategies can I employ to improve this?
A1: Poor oral bioavailability of quinazoline derivatives is often linked to their low aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1] Several formulation strategies can enhance their solubility and dissolution rate:
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Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.
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Micronization: This technique reduces particle size to the micrometer range.
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Nanonization: Creating nanoparticles (nanosuspensions or nanocrystals) can significantly improve dissolution and saturation solubility.[2]
-
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Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution.[3] Common techniques for preparing solid dispersions include:
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.
-
-
Complexation:
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]
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Q2: I'm preparing a nanosuspension of my quinazoline derivative, but I'm facing issues with particle aggregation. How can I prevent this?
A2: Particle aggregation in nanosuspensions is a common issue that can negate the benefits of particle size reduction. Here are some troubleshooting steps:
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Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants and/or polymers) are critical. Insufficient stabilizer will not provide an adequate steric or electrostatic barrier to prevent aggregation. Experiment with different stabilizer-to-drug ratios. For instance, in the preparation of gefitinib nanosuspensions, the drug-to-stabilizer ratio was found to significantly influence particle size and polydispersity index (PDI).[2]
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Select an Appropriate Stabilizer: The stabilizer should have a high affinity for the drug particle surface. A combination of stabilizers, such as a surfactant and a polymer, can sometimes provide better stability than a single agent.
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Control Processing Parameters: In high-pressure homogenization, the number of homogenization cycles and the pressure applied can affect particle size and stability. Over-processing can sometimes lead to increased particle agglomeration.[2]
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Check for Incompatibilities: Ensure that the quinazoline derivative is not interacting with the stabilizer in a way that reduces its stabilizing effect.
Q3: My amorphous solid dispersion of a quinazoline derivative is recrystallizing during storage. How can I improve its physical stability?
A3: The recrystallization of an amorphous solid dispersion (ASD) is a significant stability concern, as it can lead to a loss of the solubility and dissolution enhancement. To prevent this:
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Polymer Selection: The chosen polymer should have a high glass transition temperature (Tg) and be miscible with the drug. A high Tg polymer can restrict the molecular mobility of the drug, thereby inhibiting nucleation and crystal growth.
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Drug Loading: High drug loading can increase the tendency for recrystallization. It's important to determine the solubility of the drug in the polymer to avoid supersaturation in the solid state.
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Addition of a Second Polymer: In some cases, incorporating a second polymer can improve the stability of the ASD by disrupting the drug's crystal lattice formation.
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Storage Conditions: Store the ASD at a low temperature and humidity. Moisture can act as a plasticizer, reducing the Tg of the system and increasing the risk of recrystallization.
Q4: I have a low encapsulation efficiency for my quinazoline derivative in lipid-based nanoparticles. What could be the cause and how can I improve it?
A4: Low encapsulation efficiency (EE) is a common challenge in the formulation of lipid-based nanoparticles. Here are some potential causes and solutions:
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Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the molten lipid core during the formulation process. If the drug has low lipid solubility, it may be expelled into the aqueous phase. Consider screening different lipids to find one with higher solubilizing capacity for your specific quinazoline derivative.
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Drug Partitioning during Formulation: During the nanoparticle formation process (e.g., homogenization and cooling), the drug may partition out of the lipid phase into the external aqueous phase. Optimizing the homogenization speed and cooling rate can help to trap the drug more efficiently within the solidifying lipid matrix.
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Surfactant Concentration: The concentration of the surfactant used to stabilize the nanoparticles can influence EE. A high surfactant concentration might increase the solubility of the drug in the aqueous phase, leading to lower EE.
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Drug-Lipid Interaction: The physicochemical properties of both the drug and the lipid are crucial. Modifications to the formulation, such as adding a co-surfactant or using a different lipid, can improve drug-lipid compatibility.
Data on Bioavailability Enhancement of Quinazoline Derivatives
The following table summarizes quantitative data from various studies demonstrating the improvement in oral bioavailability of quinazoline derivatives using different formulation technologies.
| Quinazoline Derivative | Formulation Technology | Carrier(s)/System | Fold Increase in Bioavailability (AUC) | Reference(s) |
| Gefitinib | Spray-Dried Solid Dispersion | Hydroxypropyl β-cyclodextrin, chitosan, HPMC, Vitamin E TPGS, succinic acid | 9.14-fold | [3][4] |
| Gefitinib | Nanosuspension | Lecithin | 3.87-fold | [2] |
| Gefitinib | Solid Dispersion (Microwave Method) | Soluplus | Significantly improved | [1] |
| Erlotinib | Solid Self-Emulsifying Drug Delivery System (SEDDS) | Labrafil M2125CS, Labrasol, Transcutol HP | Significantly improved (data not quantified in abstract) | [5] |
Experimental Protocols
Protocol 1: Preparation of a Quinazoline Derivative Nanosuspension using High-Pressure Homogenization
This protocol is a general guideline and should be optimized for each specific quinazoline derivative.
Materials:
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Quinazoline derivative
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Stabilizer (e.g., lecithin, Poloxamer 188, or Tween 80)
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Purified water
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High-pressure homogenizer
Procedure:
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Preparation of the Coarse Suspension:
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Disperse the quinazoline derivative in an aqueous solution of the stabilizer.
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Stir the mixture using a high-speed stirrer (e.g., at 10,000 rpm for 30 minutes) to form a coarse suspension.
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High-Pressure Homogenization:
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Subject the coarse suspension to high-pressure homogenization.
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Optimize the homogenization pressure (e.g., 1500 bar) and the number of cycles (e.g., 20 cycles).[2]
-
Maintain the temperature of the system using a cooling bath to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Characterize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Assess the crystallinity of the drug in the nanosuspension using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Lyophilization (Optional):
-
If a solid dosage form is desired, the nanosuspension can be lyophilized. A cryoprotectant (e.g., mannitol or trehalose) should be added before freezing to prevent particle aggregation.
-
Protocol 2: Preparation of a Quinazoline Derivative Solid Dispersion using the Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion and should be tailored to the specific drug and carrier.
Materials:
-
Quinazoline derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus)
-
Volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once the solvent is completely evaporated, a thin film or solid mass will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Characterize the solid-state properties using XRPD and DSC to confirm the amorphous nature of the drug.
-
Use Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and the carrier.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Many quinazoline derivatives are tyrosine kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow
Caption: Workflow for improving and evaluating the oral bioavailability of quinazoline derivatives.
References
- 1. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - Europub [europub.co.uk]
Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Degradation of starting materials or product: The starting materials or the final product might be sensitive to the reaction conditions, leading to decomposition.
-
Poor quality of reagents: Impurities in the starting materials (4,6-dichloroquinazoline or 1,3-benzodioxol-5-ylmethanamine) can interfere with the reaction.
-
Suboptimal solvent or base: The choice of solvent and base is crucial for the nucleophilic aromatic substitution (SNAr) reaction. An inappropriate choice can hinder the reaction rate.
Suggested Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. | Ensures the reaction proceeds to completion without significant byproduct formation. |
| Reagent Quality | Ensure the purity of starting materials using techniques like NMR or melting point analysis. 1,3-benzodioxol-5-ylmethanamine can be prone to oxidation. | High-purity reagents are essential for a clean reaction and good yield. |
| Solvent | Use anhydrous polar aprotic solvents like isopropanol, n-butanol, or DMF. | These solvents facilitate the SNAr reaction by solvating the intermediate and not interfering with the nucleophile. |
| Base | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl byproduct. | Prevents side reactions that could be caused by inorganic bases and minimizes the potential for the base to act as a competing nucleophile. |
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes:
-
Formation of Di-substituted Product: The amine nucleophile may react at both the C4 and C6 positions of the quinazoline ring, especially if an excess of the amine is used or if the reaction temperature is too high.
-
Formation of Quinazolinone: Hydrolysis of the 4-chloro group on the quinazoline ring can lead to the formation of the corresponding 6-chloroquinazolin-4(3H)-one. This is more likely if water is present in the reaction mixture.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 4,6-dichloroquinazoline and/or 1,3-benzodioxol-5-ylmethanamine.
-
Side reactions involving the benzodioxole moiety: While less common under these conditions, strong acidic or basic conditions could potentially affect the benzodioxole ring.
Suggested Solutions:
| Impurity | Identification | Prevention/Removal |
| Di-substituted Product | LC-MS analysis will show a peak with a mass corresponding to the addition of two amine molecules. | Use a stoichiometric amount (1.0-1.1 equivalents) of 1,3-benzodioxol-5-ylmethanamine. Control the reaction temperature. Purification can be achieved by column chromatography. |
| 6-chloroquinazolin-4(3H)-one | Characterized by a different polarity on TLC and a distinct NMR spectrum. It will have a lower mass than the desired product. | Use anhydrous solvents and reagents. This byproduct can often be removed by recrystallization or column chromatography. |
| Unreacted Starting Materials | Can be identified by TLC against reference spots of the starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Unreacted starting materials can be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?
A1: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The primary amine of 1,3-benzodioxol-5-ylmethanamine acts as a nucleophile and attacks the electron-deficient C4 position of the 4,6-dichloroquinazoline ring, displacing the chloride ion. The reaction is usually carried out in the presence of a base to neutralize the HCl formed.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the starting materials and the formation of the product spot can be visualized under UV light.
Q3: What are the recommended purification techniques for the final product?
A3: The crude product can be purified by one or a combination of the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexane is often a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.
-
Acid-Base Extraction: As the product is a basic amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 4,6-dichloroquinazoline is a halogenated heterocyclic compound and should be handled with care. The solvents used (e.g., DMF, butanol) have their own specific hazards that should be reviewed in their Safety Data Sheets (SDS).
Experimental Protocols
General Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, 20 volumes), add 1,3-benzodioxol-5-ylmethanamine (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC.
-
Once the reaction is complete (usually after 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by NMR, Mass Spectrometry, and melting point analysis.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A general troubleshooting workflow for the synthesis.
Caption: Logical relationships between problems, causes, and solutions.
Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. The information provided is based on the chemical properties of the molecule and related compounds, as specific degradation data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine under stress conditions?
A1: Based on its chemical structure, which includes a 6-chloroquinazoline core, a secondary amine linker, and a 1,3-benzodioxole moiety, the compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.
-
Hydrolytic Degradation: The quinazoline ring can undergo hydrolysis, particularly at the C4-amine bond, which could lead to the formation of 6-chloroquinazolin-4-one and piperonylamine (1,3-benzodioxol-5-ylmethanamine). This is more likely to occur under acidic or basic conditions.
-
Oxidative Degradation: The 1,3-benzodioxole ring is known to be susceptible to oxidative cleavage, which can result in the formation of a catechol derivative. The secondary amine linker can also be oxidized.
-
Photodegradation: Aromatic systems like quinazoline can be sensitive to light, potentially leading to the formation of various photoproducts. It is recommended to handle and store the compound protected from light.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an acidic solution. What could this be?
A2: A more polar peak appearing after storage in acidic conditions is likely a result of hydrolysis. The most probable hydrolytic degradation product is 6-chloroquinazolin-4-one, formed by the cleavage of the C4-amine bond. You can confirm the identity of this peak by synthesizing a standard of 6-chloroquinazolin-4-one and comparing its retention time with your unknown peak.
Q3: My compound is showing signs of degradation even when stored in a dry, dark place at room temperature. What could be the cause?
A3: If you are observing degradation under these conditions, it's possible that the compound is sensitive to atmospheric oxygen or trace amounts of moisture. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and humidity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Multiple new peaks are observed during HPLC analysis of a sample that was previously pure.
-
The area of the main peak corresponding to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has decreased.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review storage conditions: Ensure the sample is stored in a cool, dark, and dry place. For long-term storage, consider temperatures of -20°C or below. 2. Check solvent compatibility: The solvent used to dissolve the sample may be causing degradation. Perform a stability study in different solvents to identify a suitable one. 3. Perform forced degradation: To identify potential degradation products, subject the compound to forced degradation conditions (acid, base, peroxide, heat, light) and analyze the resulting samples by LC-MS. |
| Contamination | 1. Verify solvent purity: Run a blank gradient of the mobile phase to check for solvent contamination. 2. Clean injection system: The autosampler or injection port may be contaminated. Follow the manufacturer's instructions for cleaning. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between different batches of the compound or even within the same batch over time.
-
A decrease in the compound's potency is observed.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products with Different Activities | 1. Re-analyze compound purity: Use a stability-indicating HPLC method to check for the presence of degradation products. 2. Isolate and test degradation products: If significant degradation is observed, consider isolating the major degradation products and testing their activity in your assay to understand their impact. |
| Precipitation in Assay Buffer | 1. Check solubility: Determine the solubility of the compound in the assay buffer. 2. Adjust buffer composition: If solubility is an issue, you may need to add a co-solvent (e.g., DMSO) to your assay buffer. Ensure the final concentration of the co-solvent does not affect the assay performance. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution and keep it at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples using a validated LC-MS method to separate and identify the parent compound and any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine from its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any more polar or less polar degradation products. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). Also, use a mass spectrometer for peak identification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Caption: Workflow for identification and characterization of degradation products.
Validation & Comparative
A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. The quinazoline scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, with several approved drugs such as Gefitinib, Erlotinib, and Lapatinib targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This guide provides a comparative overview of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a specific quinazoline derivative, and other prominent kinase inhibitors. Due to the limited publicly available biological data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, this comparison utilizes data from structurally related 6-chloro-4-aminoquinazoline analogs as a proxy to provide a meaningful analysis of its potential activity and selectivity.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected 4-anilinoquinazoline derivatives against key kinases implicated in cancer, namely EGFR and HER2. For comparison, data for the well-established kinase inhibitors Lapatinib, Erlotinib, and Gefitinib are also included. It is important to note that direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available in the cited literature; therefore, data for closely related 6-chloro-4-(substituted-anilino)quinazoline analogs are presented to infer potential activity.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Analog 1 (6-chloro-4-(3-bromoanilino)quinazoline) | EGFR | 3.2 | Lapatinib | EGFR | 53.1 |
| HER2 | - | HER2 | - | ||
| Analog 2 (6-chloro-4-(3-ethynylanilino)quinazoline) | EGFR | <1 | Erlotinib | EGFR | 2 |
| HER2 | 34 | HER2 | - | ||
| Analog 3 (6-chloro-4-(m-toluidino)quinazoline) | EGFR | 10 | Gefitinib | EGFR | 3.22 |
| HER2 | - | HER2 | - |
Note: The IC50 values are sourced from various publications and assay conditions may differ. A direct comparison should be made with caution. The presented analogs share the 6-chloro-4-aminoquinazoline core with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, with variations in the substituent at the 4-amino position.
Signaling Pathways
The primary targets of many quinazoline-based kinase inhibitors are the EGFR and HER2 signaling pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade.
Experimental Protocols
The following are representative protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: General kinase inhibition assay workflow.
Detailed Method:
-
Reagent Preparation: Recombinant human EGFR kinase is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The substrate, such as a synthetic peptide or Poly(Glu,Tyr)4:1, is also prepared in kinase buffer. ATP is prepared at the desired concentration (often at or near the Km for the kinase). Test compounds are serially diluted in DMSO.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound dilutions.
-
Kinase Reaction: Add the diluted EGFR kinase to the wells containing the test compound and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation of Phosphorylation: To initiate the reaction, a mixture of the substrate and ATP is added to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. Common detection methods include:
-
ELISA: Using a phosphorylation-specific antibody to capture and detect the phosphorylated substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled antibody and an APC-labeled streptavidin to detect a biotinylated and phosphorylated substrate.
-
Luminescence-based ADP detection: Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to controls (no inhibitor and no enzyme). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Detailed Method:
-
Cell Seeding: Cancer cells (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 overexpression) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.
Conclusion
While direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine remains elusive in the public domain, the analysis of structurally similar 6-chloro-4-aminoquinazoline analogs suggests that this compound likely exhibits inhibitory activity against kinases such as EGFR. The 6-chloro substitution is a common feature in many potent kinase inhibitors, and the nature of the substituent at the 4-amino position is critical for determining potency and selectivity. Further experimental validation is necessary to precisely define the kinase inhibition profile and cellular activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and to accurately position it within the broader landscape of quinazoline-based kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation of this and other novel kinase inhibitors.
A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quinazoline-based compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, and its analogs, with a focus on their potential as kinase inhibitors for cancer therapy. The quinazoline scaffold is a well-established pharmacophore in the development of targeted cancer therapeutics, with several FDA-approved drugs, such as gefitinib and erlotinib, belonging to this class.[1] These compounds primarily exert their anticancer effects by inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of a structurally similar compound alongside well-established kinase inhibitors. This data provides a benchmark for the potential efficacy of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-((benzo[d][2][3]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one (Similar Compound) | MDA-MB-231 (Breast Cancer) | 10.62 | [4] |
| Gefitinib | PC-9 (NSCLC) | 0.015 | [5] |
| Gefitinib | H1975 (NSCLC) | 5.7 | [6] |
| Erlotinib | PC-9 (NSCLC) | 0.007 | [6] |
| Erlotinib | H3255 (NSCLC) | 0.012 | [6] |
| Erlotinib | A431 (Epidermoid Carcinoma) | 1.531 | [7] |
| Erlotinib | SKBr-3 (Breast Cancer) | 3.980 | [7] |
| Lapatinib | SK-BR-3 (Breast Cancer) | 0.025 | |
| Lapatinib | BT474 (Breast Cancer) | 0.018 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Kinase Target | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2.5 - 37 | |
| Erlotinib | EGFR | 2 | [8] |
| Lapatinib | EGFR | 10.8 | |
| Lapatinib | HER2 | 9.8 |
Note: The compound "3-((benzo[d][2][3]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one" shares the 6-chloroquinazoline and the benzodioxole moiety with the topic compound, providing the closest available data for comparison.
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinazoline derivatives and the evaluation of their biological activity.
Synthesis of 6-chloro-4-aminoquinazoline Derivatives (General Procedure)
A common synthetic route to N-substituted-6-chloroquinazolin-4-amines involves the nucleophilic substitution of a chlorine atom at the C4 position of a 4,6-dichloroquinazoline precursor with a primary amine.
Materials:
-
4,6-dichloroquinazoline
-
Appropriate primary amine (e.g., 1,3-benzodioxol-5-ylmethanamine)
-
Solvent (e.g., isopropanol, ethanol, or dimethylformamide)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1 equivalent) in the chosen solvent, add the primary amine (1-1.2 equivalents) and the base (1-1.5 equivalents).
-
The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography to yield the desired N-substituted-6-chloroquinazolin-4-amine.
-
The final product structure is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
96- or 384-well plates
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Procedure:
-
The kinase, substrate, and test compound at various concentrations are incubated together in the assay buffer in the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C or room temperature).
-
The reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).
-
The amount of phosphorylated substrate is then quantified using a detection reagent. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways potentially targeted by N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and a typical workflow for its evaluation.
Caption: EGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Caption: VEGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Target Engagement of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement validation for Saracatinib (AZD0530), a potent dual inhibitor of the proto-oncogene tyrosine-protein kinases c-Src and Abl. Saracatinib serves as a representative molecule for the chemical class including N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. We compare its performance with other well-established c-Src/Abl kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. This document outlines supporting experimental data from biochemical and cellular assays, details key experimental protocols, and visualizes critical workflows and signaling pathways.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Saracatinib and its alternatives against c-Src and Abl kinases, as determined by in vitro biochemical assays. Lower IC50 values indicate higher potency.
| Compound | c-Src IC50 (nM) | Abl IC50 (nM) |
| Saracatinib (AZD0530) | 2.7[1] | 30 (v-Abl)[1] |
| Dasatinib | 0.55 | 0.6 |
| Bosutinib | 1.2[1][2] | 1[1][2] |
| Ponatinib | 5.4[3] | 0.37[3] |
Experimental Methodologies for Target Engagement Validation
Validating that a compound binds to its intended target within a cellular environment is a critical step in drug discovery. Two primary methods for this are biochemical kinase inhibition assays and the Cellular Thermal Shift Assay (CETSA).
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant c-Src or Abl kinase.
-
Kinase-specific peptide substrate (e.g., for Abl, a peptide containing the EAIYAAPFAKKK sequence).
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for detection via luminescence.
-
Test compounds (Saracatinib and alternatives) at various concentrations.
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
96-well plates.
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit).
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction. f. Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using a luminescence-based assay that measures ADP formation. g. Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Experimental Protocol:
-
Reagents and Materials:
-
Cultured cells expressing the target proteins (c-Src, Abl).
-
Test compounds (Saracatinib and alternatives).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Equipment for heat shocking (e.g., thermal cycler).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies specific for c-Src and Abl, and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
-
Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration. b. Harvest the cells, wash with PBS, and resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). d. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. f. Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target proteins and a loading control. g. Quantify the band intensities to determine the amount of soluble target protein at each temperature. h. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified c-Src/Abl signaling pathway and the point of inhibition.
Conclusion
The validation of target engagement is a cornerstone of modern drug development. For inhibitors of the c-Src/Abl kinase family, such as Saracatinib and its analogs, a combination of biochemical and cellular assays provides a comprehensive understanding of their potency and mechanism of action. While biochemical assays offer precise IC50 values, cellular methods like CETSA are invaluable for confirming that the compound reaches and binds to its target in a more physiologically relevant context. The data and protocols presented in this guide offer a framework for the objective comparison of these important anti-cancer agents.
References
Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. The guide also benchmarks HPLC against alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
HPLC Method Comparison
The purity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be effectively determined using reversed-phase HPLC. Below is a comparison of two common approaches: a standard method suitable for routine quality control and a high-resolution method for detecting trace impurities. The data presented is representative for quinazoline derivatives.[1][2][3]
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v)[3] | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[3] |
| Detection | UV at 340 nm[3] | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~15 minutes | ~10 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
| Advantages | Robust, widely available | Higher sensitivity and resolution |
| Disadvantages | May not resolve all minor impurities | Requires more advanced instrumentation |
Comparison with Alternative Analytical Methods
While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information, especially for comprehensive impurity profiling and structural elucidation.[4][5]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation with UV detection | Purity, quantification of known impurities | Robust, reproducible, quantitative | Limited identification capabilities |
| LC-MS | Chromatographic separation with mass spectrometry detection | Purity, molecular weight of impurities | High sensitivity, definitive identification | More complex, higher cost |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Structural elucidation, quantification | Unambiguous structure determination | Lower sensitivity, complex mixtures are challenging |
| Gas Chromatography (GC) | Separation of volatile compounds | Residual solvents, volatile impurities | Excellent for volatile analytes | Not suitable for non-volatile compounds |
Experimental Protocols
Method A: Standard RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in an 80:20 volume/volume ratio.[3] Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 340 nm[3]
-
-
Analysis: Inject the sample and record the chromatogram for 15 minutes. The purity is calculated based on the area percentage of the main peak.
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: UHPLC system with a Diode Array Detector or Mass Spectrometer, C18 column (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: DAD scan from 200-400 nm, or MS in positive ion mode.
-
Gradient Program:
-
0-1 min: 20% B
-
1-7 min: 20% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 20% B
-
8.1-10 min: 20% B
-
-
-
Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV or mass spectra.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity determination.
References
Unraveling the Structure-Activity Relationship of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative with potential therapeutic applications. By examining the impact of structural modifications on its biological activity, this document aims to inform the rational design of more potent and selective analogs. The information presented is collated from studies on closely related quinazoline-based compounds, primarily investigated for their anticancer properties through the inhibition of key signaling kinases.
Core Structure and Pharmacological Significance
The N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine molecule is built upon a 4-aminoquinazoline scaffold. This core structure is a well-established pharmacophore in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib and erlotinib.[1][2] These compounds typically exert their effects by targeting and inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4]
Structure-Activity Relationship Analysis
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be dissected by analyzing the contribution of its three main structural components: the 6-chloro-quinazoline core, the 4-amino linker, and the N-(1,3-benzodioxol-5-ylmethyl) substituent. The following sections provide a comparative summary based on available data from analogous compounds.
The Quinazoline Core: Impact of Substitution at the 6-Position
The substitution pattern on the quinazoline ring is critical for biological activity. The presence of a small, electron-withdrawing group at the 6-position, such as a chlorine atom, is generally associated with enhanced potency in many series of quinazoline-based kinase inhibitors.
| Substitution at 6-Position | General Effect on Anticancer Activity | Reference Compounds |
| -Cl (Chloro) | Often enhances inhibitory activity against various cancer cell lines. | 6-chloro-quinazolin derivatives |
| -H (Unsubstituted) | Generally less potent than halogenated analogs. | Unsubstituted quinazoline analogs |
| -Br (Bromo) | Can also lead to potent compounds, sometimes comparable to chloro analogs. | 6-bromo-4-anilinoquinazolines |
| -F (Fluoro) | Often results in potent inhibitors. | 6-fluoroquinazoline derivatives |
| -OCH3 (Methoxy) | Can either increase or decrease activity depending on the target. | Methoxy-substituted quinazolines |
The 4-Amino Linker and N-Substituent: Role of the Benzodioxole Moiety
The substituent at the 4-amino position plays a crucial role in defining the target specificity and potency of quinazoline derivatives. The N-(1,3-benzodioxol-5-ylmethyl) group is of particular interest. The benzodioxole (or methylenedioxyphenyl) moiety is found in numerous biologically active natural products and synthetic compounds and can influence activity through various mechanisms, including metabolic modulation and direct interaction with the target protein.
| N-Substituent at 4-Amino Position | Key Structural Features | Implied Effect on Activity |
| -(CH2)-(1,3-benzodioxol-5-yl) | Planar, rigid ring system with a flexible methylene linker. | The benzodioxole ring can engage in hydrophobic and stacking interactions within the binding pocket. The methylene linker provides rotational freedom. |
| -Aryl (e.g., phenyl, substituted phenyl) | Direct connection of an aromatic ring. | Often crucial for potent inhibition of tyrosine kinases like EGFR. |
| -Alkyl | Non-aromatic, flexible chains. | Generally less potent in kinase inhibitor series compared to aryl or aralkyl groups. |
Studies on related 4-aminoquinoline derivatives have shown that the nature of the side chain at this position is critical for potency. For instance, in the antimalarial drug chloroquine, the dialkylaminoalkyl side chain is essential for its activity.[5] While the target is different, it highlights the importance of the substituent at this position for biological function.
Experimental Protocols
The evaluation of compounds like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its analogs typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments commonly cited in the literature for quinazoline derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Objective: To measure the ability of the compound to inhibit the activity of a specific protein kinase (e.g., EGFR, Src).
Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
Procedure (Example using a luminescence-based assay):
-
Reaction Setup: The kinase, its specific substrate peptide, and the test compound at various concentrations are incubated in a reaction buffer containing ATP in a 96- or 384-well plate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
ATP Detection: A kinase-glo reagent is added, which simultaneously stops the kinase reaction and measures the remaining ATP levels through a luciferase-luciferin reaction that produces light.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The inhibition of kinase activity is calculated based on the reduction in ATP consumption (higher luminescence) in the presence of the compound compared to the control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by many quinazoline derivatives and a general workflow for the evaluation of these compounds.
Caption: EGFR signaling pathway, a common target for quinazoline-based anticancer agents.
Caption: General experimental workflow for the evaluation of novel quinazoline derivatives.
References
A Comparative Guide to the Synthesis and Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological performance of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its structural analogues. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for the treatment of cancer.[1][2] This document outlines synthetic methodologies, presents comparative biological data, and details experimental protocols to assist researchers in the development of novel quinazoline-based therapeutic agents.
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogues
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its analogues is typically achieved through the nucleophilic substitution of a halogen at the C4 position of the quinazoline ring with a primary amine. A common starting material is 2,4-dichloroquinazoline or, more specifically for this series, 4,6-dichloroquinazoline.
A general synthetic route involves the reaction of 4,6-dichloroquinazoline with piperonylamine (1,3-benzodioxol-5-ylmethanamine) or a corresponding substituted benzylamine in the presence of a base and a suitable solvent. Microwave-assisted synthesis has been shown to be an efficient method for this type of N-arylation, often leading to high yields in shorter reaction times.[3][4]
General Synthetic Pathway
Caption: General synthetic scheme for N-substituted 6-chloroquinazolin-4-amines.
Comparative Biological Activity
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine analogues is often evaluated based on their anti-proliferative effects against various cancer cell lines. The data presented below is a compilation from various studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Target | 1,3-Benzodioxol-5-ylmethyl | Not Directly Reported | - | - |
| Analogue 1 | 3-Chloro-4-fluorophenyl | H1975 (NSCLC) | 0.0075 | [5] |
| Analogue 2 | 4-((Thiazol-2-yl)methoxy)-3-chlorophenyl | Not Specified | Potent Activity | Favorable inhibitory activity toward both common and resistance-conferring mutant EGFR forms. |
| Analogue 3 | 4-Fluorophenyl | Not Specified | Potent Activity | High anti-inflammatory activity. |
| Analogue 4 | 3-Ethynylphenyl (Erlotinib) | EGFR Kinase Assay | 0.002 | A known EGFR inhibitor. |
| Analogue 5 | 4-(3-Fluorobenzyloxy)-3-chlorophenyl (Lapatinib) | EGFR Kinase Assay | 0.003 | A known dual EGFR/HER2 inhibitor. |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of 4-anilinoquinazoline derivatives have revealed several key features for their anticancer activity.[1][2] The 6-chloro substituent on the quinazoline ring is often associated with enhanced biological activity.[3] The nature of the substituent at the N4 position plays a crucial role in determining the potency and selectivity of the compound. For instance, the 1,3-benzodioxole moiety is present in several biologically active compounds and may contribute to favorable interactions with the target protein.[6][7]
Experimental Protocols
Representative Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
This protocol is a generalized procedure based on common synthetic methods for 4-aminoquinazolines.
Materials:
-
4,6-dichloroquinazoline
-
Piperonylamine (1,3-benzodioxol-5-ylmethanamine)
-
Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or microwave reactor
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1.0 eq) in ethanol, add piperonylamine (1.1 eq).
-
Add diisopropylethylamine (2.0 eq) to the reaction mixture.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or subjected to microwave irradiation at a suitable temperature and time.[3][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Signaling Pathway Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. | Semantic Scholar [semanticscholar.org]
Comparative Selectivity Profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Structurally Related Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the hypothetical selectivity profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine against established kinase inhibitors with a similar quinazoline scaffold. Due to the limited availability of specific experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in the public domain, this comparison utilizes data from well-characterized, structurally related compounds—Gefitinib, Erlotinib, and Lapatinib—to provide a relevant benchmark for researchers investigating novel quinazoline-based compounds.
The quinazoline core is a privileged scaffold in kinase inhibitor design, frequently targeting protein tyrosine kinases involved in cell proliferation and survival signaling pathways. The comparative data presented herein is intended to offer a valuable reference for the potential biological activity and selectivity of new derivatives.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of established quinazoline-based kinase inhibitors against a panel of key protein kinases. This data provides a baseline for evaluating the potential potency and selectivity of novel compounds such as N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Gefitinib | EGFR | 23 - 79 | Potent inhibitor of both wild-type and mutant EGFR. |
| HER2/ErbB2 | 3,700 | Significantly less potent against HER2 compared to EGFR. | |
| VEGFR2 | >10,000 | Low activity against VEGFR2. | |
| Erlotinib | EGFR | 2 - 20 | Potent inhibitor of EGFR. |
| HER2/ErbB2 | 720 | Moderate activity against HER2. | |
| Abl | >10,000 | Low activity against Abl kinase. | |
| Lapatinib | EGFR | 10.8[1] | Potent dual inhibitor of EGFR and HER2.[2][3][4] |
| HER2/ErbB2 | 9.2[1] | Potent dual inhibitor of EGFR and HER2.[2][3][4] | |
| ErbB4 | 367[1] | Weaker inhibition of ErbB4.[1] | |
| c-Src, c-Raf, MEK, ERK, c-Fms, CDK1, CDK2, p38, Tie-2, VEGFR2 | >10,000 | High selectivity for EGFR and ErbB2 over other kinases.[1] | |
| N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | Data Not Available | Data Not Available | Hypothesized to exhibit activity against tyrosine kinases based on its quinazoline scaffold. |
Experimental Methodologies
To ensure robust and reproducible results in kinase inhibitor profiling, standardized experimental protocols are essential. The following section details a representative in vitro kinase inhibition assay protocol that can be adapted for the evaluation of novel compounds like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
1. Reagents and Materials:
-
Purified recombinant human kinase (e.g., EGFR, HER2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection reagent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase reaction buffer to each well of the microplate.
-
Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase-substrate mixture (pre-diluted in reaction buffer) to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a primary target for many quinazoline-based kinase inhibitors.
Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for determining the kinase selectivity profile of a novel compound.
Caption: Workflow for determining the kinase selectivity profile of a test compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments on 6-Chloro-4-(substituted-benzylamino)quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental data and protocols related to the synthesis and biological evaluation of 6-chloro-4-(substituted-benzylamino)quinazoline derivatives, a class of compounds with potential therapeutic applications, including as kinase inhibitors. Due to the limited availability of specific experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, this guide focuses on a representative analog, 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine , and compares its synthetic and biological profile with alternative methodologies and related compounds.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 4-aminoquinazoline, in particular, have been extensively studied for their potential as enzyme inhibitors, with a notable focus on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[1][2] The reproducibility of synthesizing these compounds and evaluating their biological activity is crucial for advancing drug discovery efforts. This guide aims to provide a clear and objective comparison of experimental methodologies to aid researchers in this field.
Experimental Protocols
Synthesis of 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine (Representative Compound)
A common and reproducible method for the synthesis of 4-aminoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a primary amine.[3]
Protocol:
-
Starting Material: 4,6-dichloroquinazoline.
-
Reagents: (4-methoxyphenyl)methanamine, a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., isopropanol or dioxane).
-
Procedure:
-
To a solution of 4,6-dichloroquinazoline (1.0 equivalent) in isopropanol, add (4-methoxyphenyl)methanamine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
The reaction mixture is heated to reflux (approximately 82°C) and stirred for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired product, 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Approaches
Several alternative methods for the synthesis of 4-aminoquinazolines have been reported, offering potential advantages in terms of yield, reaction conditions, or environmental impact.
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. The reaction is typically carried out in a sealed vessel under microwave irradiation.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions can be employed for the synthesis of 4-aminoquinazolines, offering a different substrate scope and functional group tolerance.
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Aminoquinazoline Derivatives
| Method | Key Features | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Nucleophilic Substitution | Simple, widely used | 60-90% | 2-12 hours | Readily available starting materials, straightforward procedure. | May require high temperatures and long reaction times. |
| Microwave-Assisted | Use of microwave irradiation | 75-95% | 10-30 minutes | Rapid synthesis, often higher yields. | Requires specialized equipment. |
| Metal-Catalyzed Coupling | Use of Pd or Cu catalysts | 50-85% | 8-24 hours | Broad substrate scope, mild reaction conditions. | Catalyst cost and removal can be a concern. |
Biological Activity and Signaling Pathways
Many 6-chloro-4-aminoquinazoline derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.[4]
EGFR Signaling Pathway
Upon binding of its ligand (e.g., EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[5][6]
Inhibitors based on the 6-chloro-4-aminoquinazoline scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]
Table 2: Biological Activity of Representative EGFR Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | A431 | [Generic Data] |
| Erlotinib | EGFR | 2 | H292 | [Generic Data] |
| Representative 6-chloro-4-anilinoquinazoline | EGFR | 10-100 | Various | [Hypothetical Data Based on Literature] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
The following document provides essential safety and logistical information for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine with appropriate personal protective equipment (PPE). This compound, like similar chemical structures, should be treated as hazardous.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dusts or aerosols may be generated, a respirator is recommended.
II. Step-by-Step Disposal Protocol
Disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.[1]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and collected in the solid waste container.[2]
Step 2: Waste Container Labeling
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
Step 3: On-site Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent leaks or spills.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
III. Spill Management
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
IV. Hazard Summary and Disposal Data
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity | Harmful if swallowed or inhaled.[2] | Requires handling with appropriate PPE to avoid exposure during collection and disposal. |
| Skin/Eye Irritation | Can cause serious skin and eye irritation or burns.[1] | Mandates the use of gloves and safety glasses/face shield. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[2] | Prohibits disposal down the drain to prevent environmental release.[1] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[1] | Waste should be segregated from these materials. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
